Cdk-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H63Cl2F4N7O8 |
|---|---|
Molecular Weight |
976.9 g/mol |
IUPAC Name |
(2S,4R)-N-[(2S)-3-cyclobutyl-1-[[(6S,9S,12S)-6-[(2,5-dichlorophenyl)methyl]-9-(2-methylpropyl)-5,8,11,18-tetraoxo-7-propyl-4,7,10,17-tetrazaspiro[2.15]octadecan-12-yl]-methylamino]-1-oxopropan-2-yl]-4-fluoro-1-[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H63Cl2F4N7O8/c1-6-18-57-34(22-27-21-28(46)13-14-30(27)47)38(61)55-44(15-16-44)41(64)52-17-8-7-12-33(36(59)53-31(40(57)63)19-25(2)3)56(5)39(62)32(20-26-10-9-11-26)54-37(60)35-23-29(48)24-58(35)42(65)43(4,66)45(49,50)51/h13-14,21,25-26,29,31-35,66H,6-12,15-20,22-24H2,1-5H3,(H,52,64)(H,53,59)(H,54,60)(H,55,61)/t29-,31+,32+,33+,34+,35+,43-/m1/s1 |
InChI Key |
QIOIIAFJFSAFSP-KQFAQYJPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Cdk-IN-15: A Technical Guide
An in-depth examination of the biochemical and cellular activities of the novel Cyclin-Dependent Kinase (CDK) inhibitor, Cdk-IN-15, reveals its potential as a targeted therapeutic agent. This technical guide synthesizes the current understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its engagement with cellular signaling pathways.
Initial literature searches did not yield specific information for a compound designated "this compound." However, extensive data exists for a similarly named and potent CDK2 inhibitor, INX-315 . This guide will focus on the well-characterized mechanism of INX-315 as a proxy for understanding the potential action of a selective CDK2 inhibitor. INX-315 demonstrates high selectivity for CDK2 over other CDK family members and shows promise in controlling the growth of cancers with specific genetic alterations, such as CCNE1 amplification, and in overcoming resistance to existing CDK4/6 inhibitors.[1][2]
Core Mechanism: Selective Inhibition of CDK2 and Cell Cycle Arrest
The primary mechanism of action of selective CDK2 inhibitors like INX-315 is the direct inhibition of the kinase activity of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key regulator of the cell cycle, particularly the transitions from G1 to S phase and progression through S phase.[2][3][4] By binding to and inhibiting CDK2, these compounds prevent the phosphorylation of critical substrates necessary for cell cycle progression.
One of the most important substrates of the CDK2/Cyclin E and CDK2/Cyclin A complexes is the Retinoblastoma protein (Rb).[1][3][5] Phosphorylation of Rb by CDKs leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S phase entry.[1][3] Selective CDK2 inhibitors block this phosphorylation event, leading to the accumulation of hypophosphorylated, active Rb.[1] This maintains the suppression of E2F-mediated transcription, ultimately causing the cell to arrest in the G1 phase of the cell cycle.[1]
Furthermore, in cancer cells that have developed resistance to CDK4/6 inhibitors, CDK2 activity is often upregulated to compensate and drive cell proliferation. Selective CDK2 inhibitors can overcome this resistance by directly targeting the hyperactive CDK2, thereby restoring cell cycle control.[1][2]
Quantitative Data: Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. While specific IC50 values for "this compound" are not available, the table below presents representative data for various well-characterized CDK inhibitors to provide a comparative context for potency and selectivity.
| Inhibitor Name | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK6 IC50 (nM) | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| Flavopiridol | 30 | 170 | 100 | - | 60 | 300 | 10 | [6] |
| P276-00 | 79 | - | 63 | - | - | - | 20 | [6][7] |
| Dinaciclib | 3 | 1 | 1000+ | 1 | - | - | 4 | [7][8] |
| AT7519 | 190 | 44 | 67 | 18 | - | - | <10 | [8] |
| BAY-1000394 | 5-25 | 5-25 | 5-25 | - | - | 5-25 | 5-25 | [8] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by selective CDK2 inhibitors and a generalized workflow for evaluating such compounds.
Caption: this compound Mechanism of Action in Cell Cycle Control.
Caption: Experimental Workflow for CDK Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's mechanism of action. Below are generalized protocols for key experiments used to characterize CDK inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against a panel of CDK/cyclin complexes.
Methodology:
-
Reagents: Recombinant human CDK/cyclin enzymes, appropriate peptide substrate (e.g., a derivative of Histone H1), ATP, and the test inhibitor at various concentrations.
-
Procedure: Kinase reactions are typically performed in a 96- or 384-well plate format. The inhibitor is pre-incubated with the kinase in assay buffer. The reaction is initiated by the addition of a mixture of the peptide substrate and ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for non-radioactive detection).
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity. Non-radioactive methods, such as those employing fluorescence polarization or luminescence (e.g., ADP-Glo™), are also widely used.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of the inhibitor on cell cycle distribution.
Methodology:
-
Cell Culture: Cancer cell lines of interest (e.g., those with CCNE1 amplification) are seeded and allowed to adhere overnight.
-
Treatment: Cells are treated with the CDK inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
Cell Harvest and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting histograms of DNA content are analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.
Western Blotting for Phospho-Rb
Objective: To directly measure the inhibition of CDK2 activity in cells by assessing the phosphorylation status of its substrate, Rb.
Methodology:
-
Cell Lysis: Cells treated with the inhibitor or vehicle are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated Rb (at specific CDK-targeted sites, e.g., Ser807/811) and total Rb. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the phospho-Rb band is normalized to the total Rb and the loading control to determine the relative change in Rb phosphorylation upon inhibitor treatment. A decrease in the phospho-Rb signal indicates inhibition of CDK activity.
Conclusion
While specific data for "this compound" is not publicly available, the characterization of highly selective CDK2 inhibitors like INX-315 provides a robust framework for understanding its likely mechanism of action. Such compounds act by directly inhibiting CDK2 kinase activity, leading to hypophosphorylation of the Rb protein, suppression of E2F-mediated transcription, and ultimately, a G1 cell cycle arrest. This targeted approach holds significant therapeutic promise, particularly in cancers that are dependent on CDK2 for their proliferation or have developed resistance to other cell cycle inhibitors. The experimental protocols outlined provide a clear path for the preclinical evaluation and validation of novel CDK2 inhibitors.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. youtube.com [youtube.com]
- 5. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Selective CDK Inhibitors in Cancer Cells: A Technical Guide
Disclaimer: The term "Cdk-IN-15" is not uniquely defined in publicly available scientific literature and is used by various chemical suppliers to refer to different cyclin-dependent kinase (CDK) inhibitors with distinct target specificities. To provide a comprehensive and accurate technical guide on target validation, this document will focus on a well-characterized, selective CDK2 inhibitor, INX-315 , as a representative example. The principles and methodologies described herein are broadly applicable to the validation of other selective CDK inhibitors.
Introduction to CDK Inhibition in Cancer Therapy
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity, often through the overexpression of their cyclin partners, is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2][3] This has made CDKs attractive targets for cancer therapy. While early, non-selective CDK inhibitors showed limited clinical success due to toxicity, the development of highly selective inhibitors targeting specific CDKs, such as CDK4/6, has revolutionized the treatment of certain cancers like HR-positive breast cancer.[1][4]
Selective CDK2 inhibition is a promising therapeutic strategy for cancers driven by aberrant CDK2 activity, which is often associated with the amplification or overexpression of its binding partner, Cyclin E1 (CCNE1).[3][5] Such cancers include certain types of ovarian, breast, and gastric cancers.[2][3] Furthermore, acquired resistance to CDK4/6 inhibitors can be driven by increased CDK2 activity, providing a rationale for targeting CDK2 in these resistant tumors.[1][5]
This guide provides an in-depth overview of the target validation of a selective CDK2 inhibitor, INX-315, in cancer cells, covering its biochemical and cellular activity, effects on signaling pathways, and detailed experimental protocols for its characterization.
Quantitative Data Presentation: INX-315
The following tables summarize the quantitative data for the selective CDK2 inhibitor INX-315, demonstrating its potency and selectivity.
Table 1: Biochemical and Intracellular Potency of INX-315
| Target | Assay Type | IC50 (nM) | Fold Selectivity vs. CDK2/Cyclin E | Reference |
| CDK2/Cyclin E1 | Biochemical | 0.6 | 1 | [6][7] |
| CDK2/Cyclin A2 | Biochemical | 2.5 | 4.2 | [6][7] |
| CDK1/Cyclin B | Biochemical | 30 | 50 | [2] |
| CDK4/Cyclin D1 | Biochemical | 133 | 221.7 | [2] |
| CDK6/Cyclin D3 | Biochemical | 338 | 563.3 | [2] |
| CDK9/Cyclin T1 | Biochemical | 73 | 121.7 | [2] |
| CDK2/Cyclin E1 | NanoBRET (Cellular) | 2.3 | 1 | [1][6] |
| CDK1/Cyclin B1 | NanoBRET (Cellular) | 374 | 162.6 | [1] |
| CDK9/Cyclin T1 | NanoBRET (Cellular) | 2950 | 1282.6 | [1] |
Table 2: Cellular Activity of INX-315 in CCNE1-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | INX-315 IC50 (nM) | Reference |
| OVCAR3 | Ovarian Cancer | Amplified | 10-64 (mean 36) | [1] |
| OV5398 | Ovarian Cancer | Amplified | 10-64 (mean 36) | [1] |
| MKN1 | Gastric Cancer | Amplified | < 100 | [2][8] |
| GA0103 | Gastric Cancer PDX | Amplified | Not specified | [3] |
| GA0114 | Gastric Cancer PDX | Amplified | Not specified | [3] |
Table 3: Cellular Activity of INX-315 in CDK4/6 Inhibitor-Resistant Breast Cancer Cell Lines
| Cell Line | Resistance Profile | INX-315 IC50 (nM) | Reference |
| MCF-7 Palbociclib-R | Palbociclib | Low nanomolar | [2][3] |
| T47D Abemaciclib-R | Abemaciclib | Low nanomolar | [2] |
| T47D Fulvestrant-R | Fulvestrant | Low nanomolar | [2] |
| T47D Abemaciclib/Fulvestrant-R | Abemaciclib & Fulvestrant | Low nanomolar | [2] |
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway in G1/S Transition
The diagram below illustrates the canonical CDK2 signaling pathway that governs the G1 to S phase transition of the cell cycle. In response to mitogenic signals, Cyclin D-CDK4/6 complexes initiate the phosphorylation of the Retinoblastoma (Rb) protein. This allows for the expression of E2F target genes, including Cyclin E. Cyclin E then complexes with CDK2, leading to the hyper-phosphorylation and inactivation of Rb. This releases E2F transcription factors, which drive the expression of genes necessary for DNA replication and S-phase entry. INX-315 selectively inhibits CDK2, thereby preventing Rb hyper-phosphorylation and causing a G1 cell cycle arrest.[9][10][11]
Experimental Workflow for CDK2 Inhibitor Target Validation
The following diagram outlines a typical experimental workflow for the target validation of a selective CDK2 inhibitor like INX-315 in cancer cells.
Detailed Experimental Protocols
Biochemical Kinase Assay
This protocol is for determining the in vitro potency (IC50) of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant CDK2/Cyclin E1 or other CDK/cyclin complexes
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM sodium orthovanadate)
-
ATP
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
Test inhibitor (e.g., INX-315) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a multi-well plate, add the kinase, substrate, and test inhibitor. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[12][13][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., INX-315)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multi-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the complete culture medium.
-
Treat the cells with the various concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) and no-cell controls.
-
Incubate the plates for the desired duration (e.g., 6 days for INX-315 to allow for multiple doubling times).[1]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background luminescence.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Rb Phosphorylation
This protocol is used to assess the phosphorylation status of Rb, a direct downstream target of CDK2, to confirm target engagement in cells.[4][10][15]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin A2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the cell cycle distribution of a cell population following treatment with a CDK inhibitor.[16][17]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data on the fluorescence intensity of the PI signal.
-
Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay detects β-galactosidase activity at pH 6.0, a biomarker for senescent cells.[18][19][20]
Materials:
-
Cells cultured on glass coverslips or in multi-well plates
-
PBS
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0)
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 3-5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in senescent cells.
-
Wash the cells with PBS.
-
Visualize the cells under a bright-field microscope and quantify the percentage of blue-stained (senescent) cells.
Conclusion
The target validation of selective CDK inhibitors like INX-315 requires a multi-faceted approach, combining biochemical and cellular assays to demonstrate potency, selectivity, and a specific mechanism of action. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to characterize novel CDK inhibitors and assess their therapeutic potential in cancer. The successful validation of INX-315 in preclinical models of CCNE1-amplified and CDK4/6 inhibitor-resistant cancers highlights the promise of selective CDK2 inhibition as a valuable strategy in oncology.[1][5]
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. incyclixbio.com [incyclixbio.com]
- 3. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 4. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Item - Figure 2 from INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 9. Reactome | Cyclin E:CDK2-mediated phosphorylation of RB1 [reactome.org]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. benchchem.com [benchchem.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. buckinstitute.org [buckinstitute.org]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. telomer.com.tr [telomer.com.tr]
Cdk-IN-15: A Technical Guide to a Novel Cyclin A-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cdk-IN-15, a novel and potent inhibitor of Cyclin A-dependent kinase activity. The document details the role of Cyclin A/CDK complexes in cell cycle regulation, presents the available biochemical data for this compound, and offers detailed experimental protocols for the evaluation of similar kinase inhibitors. This guide is intended to serve as a valuable resource for researchers in oncology, cell biology, and medicinal chemistry.
Introduction: The Role of Cyclin A-Dependent Kinases in Cell Cycle Progression
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as master regulators of the eukaryotic cell cycle.[1] Their activity is contingent upon binding to regulatory protein subunits called cyclins. The sequential activation and inactivation of different cyclin/CDK complexes orchestrate the progression through the distinct phases of cell division.[2]
Two key complexes involving Cyclin A are crucial for cell cycle control:
-
Cyclin A/CDK2: This complex is essential for initiating DNA replication and progressing through the S phase.[1][3] It phosphorylates numerous substrates required for DNA synthesis and repair.
-
Cyclin A/CDK1: Formed later in the G2 phase, this complex helps prepare the cell for mitosis and contributes to the activation of the master mitotic regulator, Cyclin B/CDK1.[3]
Given their critical role in cell proliferation, the deregulation of Cyclin A and its associated CDK activity is a common feature in many human cancers. This makes Cyclin A-dependent kinases, particularly CDK2, attractive targets for the development of anti-cancer therapeutics.[4]
This compound: A Novel Cyclin A Inhibitor
This compound (also known as Compound 456) has been identified as a potent inhibitor of Cyclin A.[5] As a novel compound, detailed characterization in peer-reviewed literature is emerging. The primary publicly available data point to its significant inhibitory potential.
Known Properties of this compound:
-
Target: Cyclin A-dependent kinase activity[5]
-
IC50: 0.14 µM[5]
-
CAS Number: 3036232-03-5
-
Molecular Formula: C₄₅H₆₃Cl₂F₄N₇O₈
The potency of this compound suggests it may serve as a valuable chemical probe for studying Cyclin A function or as a lead compound for therapeutic development. Further research is required to fully elucidate its kinase selectivity profile, mechanism of action, and cellular effects.
Quantitative Data: Kinase Selectivity
A critical attribute of any kinase inhibitor is its selectivity. High selectivity minimizes off-target effects and potential toxicity. As a comprehensive selectivity panel for this compound is not yet publicly available, the following table presents a representative kinase selectivity profile for a well-characterized and selective CDK2 inhibitor, providing a benchmark for the type of data required to validate such compounds.
| Kinase Target | IC50 (nM) | Fold-Selectivity vs. CDK2/Cyclin A |
| CDK2/Cyclin A | 5 | 1x |
| CDK2/Cyclin E | 10 | 2x |
| CDK1/Cyclin B | 250 | 50x |
| CDK4/Cyclin D1 | >10,000 | >2000x |
| CDK5/p25 | 800 | 160x |
| CDK6/Cyclin D3 | >10,000 | >2000x |
| CDK7/Cyclin H | 4,400 | 880x |
| CDK9/Cyclin T1 | 1,100 | 220x |
Table 1: Representative Kinase Selectivity Profile. Data is illustrative for a highly selective CDK2 inhibitor and does not represent measured values for this compound. Such a profile is essential for characterizing the specificity of a novel inhibitor.
Signaling Pathways and Mechanism of Action
Inhibitors like this compound target the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates and thereby inducing cell cycle arrest. The diagrams below illustrate the central role of Cyclin A/CDK2 in the cell cycle and the general mechanism of ATP-competitive inhibition.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for key experiments used to characterize CDK inhibitors.
In Vitro Biochemical Kinase Assay (IC50 Determination)
This protocol describes a common method to determine the concentration at which an inhibitor reduces enzyme activity by 50% (IC50).
1. Materials and Reagents:
-
Recombinant human Cyclin A/CDK2 enzyme complex.
-
Kinase substrate (e.g., Histone H1 peptide).
-
ATP (Adenosine triphosphate).
-
Test Inhibitor (this compound) stock solution (e.g., 10 mM in DMSO).
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a proxy for kinase activity).
-
384-well white assay plates.
2. Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of this compound in kinase assay buffer. Typically, an 11-point, 3-fold serial dilution is made, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (vehicle).
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the Cyclin A/CDK2 enzyme and the peptide substrate in kinase assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution (at a concentration near the Km for the enzyme) to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need optimization.
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to calculate the IC50 value.
-
Cell-Based Assay: Western Blot for pRb Suppression
This protocol assesses the inhibitor's ability to block CDK2 activity within cancer cells by measuring the phosphorylation status of a key downstream substrate, the Retinoblastoma protein (pRb).
1. Materials and Reagents:
-
Human cancer cell line with active Cyclin A/CDK2 (e.g., OVCAR-3, MCF-7).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (e.g., PVDF membranes).
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-phospho-Rb (Ser807/811), Rabbit anti-total Rb, Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) detection substrate.
2. Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for 24 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate with 150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts (e.g., 20 µg per lane) and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis:
-
Strip the membrane and re-probe for total Rb and β-actin to ensure equal loading.
-
Quantify band intensities to determine the dose-dependent decrease in Rb phosphorylation.
-
Experimental Workflows
A structured workflow is essential for the efficient discovery and validation of kinase inhibitors. The diagram below outlines a typical preclinical evaluation pipeline.
References
- 1. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gentaur.com [gentaur.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound, CAS [[3036232-03-5]] Preis auf Anfrage | BIOZOL [biozol.de]
The Pivotal Role of Cyclin A in Orchestrating Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin A, a key regulatory protein of the cell cycle, plays a critical and dual role in the progression of eukaryotic cells through S phase and the G2/M transition. Its sequential activation of two distinct cyclin-dependent kinases (CDKs), CDK2 and CDK1, ensures the orderly execution of DNA replication and entry into mitosis. The precise regulation of Cyclin A expression, localization, and degradation is paramount for maintaining genomic integrity, and its deregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted functions of Cyclin A, detailing its molecular mechanisms, regulatory networks, and the experimental methodologies used to elucidate its critical roles.
Introduction
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of the genome. This process is driven by the sequential activation and inactivation of a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The activity of these kinases is primarily controlled by their association with regulatory subunits called cyclins. Cyclin A is unique among cyclins due to its essential functions in two distinct phases of the cell cycle: DNA replication (S phase) and the transition from G2 phase to mitosis (M phase).[1] This dual functionality is achieved through its interaction with two different CDK partners: CDK2 in S phase and CDK1 (also known as Cdc2) in late G2 and early M phase.[1]
The expression of Cyclin A is tightly regulated, beginning to accumulate in late G1, peaking in G2/M, and being abruptly degraded during prometaphase.[2] This precise temporal regulation is crucial for the unidirectional progression of the cell cycle. Deregulation of Cyclin A expression or activity can lead to uncontrolled cell proliferation, genomic instability, and is frequently observed in various human cancers.[3] This guide will delve into the core functions of Cyclin A, its regulation, and its significance in both normal physiology and disease, providing a comprehensive resource for researchers and drug development professionals.
Cyclin A in S Phase: Orchestrating DNA Replication
The entry into and progression through S phase is a critical juncture in the cell cycle, and Cyclin A, in complex with CDK2, is a central player in this process.
Initiation of DNA Replication
The initiation of DNA replication is a multi-step process that begins with the assembly of the pre-replication complex (pre-RC) at origins of replication during G1 phase. The Cyclin A-CDK2 complex is instrumental in the transition from pre-RC assembly to the initiation of DNA synthesis. One of its key roles is to prevent the re-assembly of pre-RCs, thereby ensuring that DNA is replicated only once per cell cycle.[4] This is achieved through the phosphorylation of several components of the replication machinery.
Regulation of Replication Factors
Cyclin A-CDK2 phosphorylates a multitude of substrates to promote the initiation and elongation stages of DNA replication. These include components of the pre-initiation complex and other replication-associated proteins. For instance, Cyclin A-CDK2 activity is implicated in the regulation of the mini-chromosome maintenance (MCM) complex, a key component of the replicative helicase.[5]
Cyclin A at the G2/M Transition: A Gatekeeper for Mitosis
As cells complete DNA replication and enter the G2 phase, Cyclin A switches its primary binding partner from CDK2 to CDK1. The Cyclin A-CDK1 complex is essential for the timely entry into mitosis.
Activation of Mitotic Kinases
The Cyclin A-CDK1 complex contributes to the activation of the master mitotic regulator, the Cyclin B-CDK1 complex (also known as Maturation Promoting Factor or MPF).[6] This is part of a positive feedback loop that ensures a rapid and irreversible transition into mitosis. Cyclin A-CDK1 can phosphorylate and activate the phosphatase Cdc25, which in turn removes inhibitory phosphates from CDK1, leading to a surge in Cyclin B-CDK1 activity.[6]
Centrosome Maturation and Spindle Formation
Cyclin A also localizes to the centrosomes and is involved in their maturation and separation, which are critical events for the formation of a bipolar mitotic spindle.[4] Proper spindle formation is essential for the accurate segregation of chromosomes during mitosis.
Regulation of Cyclin A
The activity of Cyclin A is meticulously controlled at multiple levels to ensure its timely function during the cell cycle.
Transcriptional Regulation
The transcription of the Cyclin A gene (CCNA2) is activated in late G1 phase and continues through S and G2 phases. This is primarily regulated by the E2F family of transcription factors.[7] During G1, the retinoblastoma protein (pRb) binds to and inhibits E2F, repressing Cyclin A transcription. As cells progress through G1, phosphorylation of pRb by Cyclin D-CDK4/6 and Cyclin E-CDK2 leads to the release of E2F, allowing for the transcription of Cyclin A and other S-phase-specific genes.
Post-Translational Modification and Degradation
The activity of Cyclin A-CDK complexes is also regulated by inhibitory phosphorylation of the CDK subunit.[1] However, the most critical regulatory mechanism for terminating Cyclin A's function is its timely degradation. Cyclin A is targeted for destruction during prometaphase by the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase.[4] This degradation is essential for the cell to exit mitosis and enter the next G1 phase.
Cyclin A in Cancer and as a Therapeutic Target
Given its central role in promoting cell proliferation, it is not surprising that the deregulation of Cyclin A is a common feature of many human cancers. Overexpression of Cyclin A has been observed in a variety of tumors, including breast, lung, and prostate cancer, and is often associated with poor prognosis.[3] The aberrant expression of Cyclin A can drive uncontrolled cell division and contribute to genomic instability.
The critical role of Cyclin A in cancer cell proliferation makes it an attractive target for the development of novel anti-cancer therapies. Strategies to inhibit Cyclin A function include the development of small molecule inhibitors that target the kinase activity of its CDK partners or that interfere with the Cyclin A-CDK interaction.
Quantitative Data on Cyclin A
The precise timing and levels of Cyclin A protein and its associated kinase activity are crucial for proper cell cycle control. The following tables summarize key quantitative data related to Cyclin A.
| Cell Cycle Phase | Relative Cyclin A Protein Level | Reference |
| G1 | Low / Undetectable | [2] |
| G1/S Transition | Increasing | [8] |
| S | High and increasing | [8] |
| G2 | Peak levels | [2] |
| M (Prophase/Prometaphase) | High, then rapidly degraded | [2] |
| M (Anaphase/Telophase) | Undetectable | [2] |
Table 1: Relative Cyclin A Protein Levels Throughout the Cell Cycle.
| Cyclin-CDK Complex | Cell Cycle Phase of Peak Activity | Key Functions | Reference |
| Cyclin A-CDK2 | S Phase | Initiation and progression of DNA replication, prevention of re-replication. | [4] |
| Cyclin A-CDK1 | Late G2 / Early M | Promotion of mitotic entry, activation of Cyclin B-CDK1. | [6] |
Table 2: Cyclin A-CDK Complex Activity and Function.
Key Experimental Protocols
The study of Cyclin A's function relies on a variety of sophisticated molecular and cellular biology techniques. Detailed protocols for some of the key experiments are provided below.
Cell Synchronization at the G1/S Boundary by Double Thymidine (B127349) Block
This protocol is used to enrich a population of cells at the G1/S transition, a point where Cyclin A begins to accumulate.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Thymidine solution (e.g., 100 mM stock in sterile water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells at a density that will not allow them to become confluent during the synchronization procedure.
-
Allow cells to attach and grow for 24 hours.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours. This will arrest cells at the G1/S boundary.
-
Wash the cells twice with pre-warmed PBS to remove the thymidine.
-
Add fresh, pre-warmed complete medium and incubate for 9-10 hours to allow the cells to proceed into the cell cycle.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours. This second block results in a more tightly synchronized population of cells at the G1/S boundary.
-
To collect cells at different stages of the cell cycle, wash out the thymidine as before and collect cells at various time points thereafter (e.g., 0h for G1/S, 4-6h for mid-S, 8-10h for G2).
Co-Immunoprecipitation of Cyclin A-CDK2 Complexes
This protocol is used to isolate Cyclin A and its associated binding partners, such as CDK2, from cell lysates.
Materials:
-
Synchronized or asynchronously growing cells
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Anti-Cyclin A antibody
-
Protein A/G-agarose beads
-
Wash buffer (e.g., lysis buffer with a lower concentration of detergent)
-
SDS-PAGE sample buffer
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Cyclin A antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Cyclin A and CDK2.
In Vitro Kinase Assay for Cyclin A-CDK2 Activity
This assay measures the ability of immunoprecipitated Cyclin A-CDK2 to phosphorylate a substrate in vitro.
Materials:
-
Immunoprecipitated Cyclin A-CDK2 complexes on beads (from protocol 7.2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., Histone H1)
-
ATP (including a radiolabeled version, e.g., [γ-³²P]ATP)
-
SDS-PAGE sample buffer
Procedure:
-
Wash the immunoprecipitated beads with kinase buffer.
-
Resuspend the beads in kinase buffer containing the substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
Western Blotting for Cyclin A
This technique is used to detect and quantify the amount of Cyclin A protein in a sample.
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-Cyclin A)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from the cell lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin A antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein using a chemiluminescent substrate and an imaging system.
Immunofluorescence Staining of Cyclin A
This method allows for the visualization of the subcellular localization of Cyclin A.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-Cyclin A)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-Cyclin A antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows involving Cyclin A are provided below in the DOT language for Graphviz.
Caption: Regulation of Cyclin A expression and activity throughout the cell cycle.
Caption: Workflow for Co-Immunoprecipitation of Cyclin A and its binding partners.
Caption: Workflow for an in vitro kinase assay to measure Cyclin A-CDK activity.
Conclusion
Cyclin A stands as a central hub in the intricate network that governs cell cycle progression. Its precisely timed interactions with CDK2 and CDK1 are indispensable for the faithful execution of DNA replication and the orderly transition into mitosis. The wealth of knowledge regarding its function and regulation, much of which has been elucidated through the experimental approaches detailed in this guide, underscores its importance in both fundamental cell biology and oncology. As our understanding of the complexities of Cyclin A signaling continues to grow, so too will the opportunities for developing targeted therapies that exploit its critical role in the proliferation of cancer cells. This guide serves as a comprehensive resource to aid researchers and drug development professionals in their efforts to further unravel the biology of Cyclin A and translate these findings into novel therapeutic strategies.
References
- 1. Reactome | Cyclin A:Cdk2-associated events at S phase entry [reactome.org]
- 2. Khan Academy [khanacademy.org]
- 3. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cdk1 Activity Is Required for Mitotic Activation of Aurora A during G2/M Transition of Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin I is involved in the regulation of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclins and the G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cdk-IN-15 as a Chemical Probe for CDK1/Cyclin A
Notice of Limited Publicly Available Data
This document is intended to be an in-depth technical guide on the chemical probe Cdk-IN-15 for Cyclin-Dependent Kinase 1 (CDK1)/Cyclin A. However, after a comprehensive search of scientific literature and patent databases, it has been determined that there is a significant lack of publicly available information regarding this specific compound.
Initial findings from chemical supplier databases identified this compound, also referred to as Compound 456, as a potent inhibitor of Cyclin A with a reported IC50 of 0.14 μM. This information is attributed to a patent application, WO2024086814A2. Despite extensive efforts to locate and analyze this patent and other potential sources, no detailed scientific data, experimental protocols, or selectivity profiles for this compound could be retrieved. The designation "Compound 456" has been found in multiple unrelated patents, referring to different chemical entities, further complicating the search for specific information.
Consequently, the core requirements of this technical guide, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and the creation of signaling pathway and workflow diagrams, cannot be fulfilled at this time due to the absence of the necessary source material.
This guide will proceed by presenting the limited available information on this compound and will provide a general overview of the CDK1/Cyclin A complex as a therapeutic target, standard experimental protocols used to characterize similar inhibitors, and illustrative diagrams based on the established understanding of the CDK1/Cyclin A signaling pathway. This approach is intended to provide a useful framework for researchers interested in this area, with the understanding that the specific details for this compound are not yet in the public domain.
Introduction to this compound
This compound has been designated as a potent inhibitor of Cyclin A. The compound's chemical formula is C45H63Cl2F4N7O8.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Compound Name | This compound |
| Synonyms | Compound 456 |
| Molecular Formula | C45H63Cl2F4N7O8 |
| Reported Potency | IC50 = 0.14 μM (against Cyclin A) |
| Primary Source | Patent Application WO2024086814A2 (Note: Document not publicly accessible at the time of this report) |
The Role of CDK1/Cyclin A in Cell Cycle Regulation
The Cyclin-Dependent Kinase 1 (CDK1), in complex with its regulatory subunit Cyclin A, is a pivotal regulator of cell cycle progression. This complex is primarily active during the S and G2 phases, as well as in early mitosis. Its functions are critical for DNA replication, centrosome duplication, and the timely entry into mitosis. Dysregulation of CDK1/Cyclin A activity is a hallmark of many cancers, making it an attractive target for the development of therapeutic inhibitors.
CDK1/Cyclin A Signaling Pathway
The activity of the CDK1/Cyclin A complex is tightly regulated by a network of phosphorylation and dephosphorylation events, as well as by the binding of endogenous inhibitor proteins. The diagram below illustrates the central role of CDK1/Cyclin A in driving the G2/M transition.
Standard Experimental Protocols for Characterizing CDK1/Cyclin A Inhibitors
While specific protocols for this compound are unavailable, the following sections describe standard methodologies used to evaluate the potency, selectivity, and cellular effects of inhibitors targeting the CDK1/Cyclin A complex.
Biochemical Kinase Assay
Biochemical assays are essential for determining the direct inhibitory activity of a compound against the purified CDK1/Cyclin A enzyme.
Objective: To determine the in vitro potency (e.g., IC50) of an inhibitor against CDK1/Cyclin A.
Materials:
-
Recombinant human CDK1/Cyclin A enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Substrate (e.g., Histone H1, a synthetic peptide)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphocellulose filter mats or similar for capturing the phosphorylated substrate
-
Scintillation counter
Method:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction plate, combine the CDK1/Cyclin A enzyme, the substrate, and the kinase buffer.
-
Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter mat to capture the phosphorylated substrate.
-
Wash the filter mat to remove unincorporated ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Selectivity Profiling
To be a useful chemical probe, an inhibitor should exhibit high selectivity for its intended target over other kinases.
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.
Method: The inhibitor is tested at one or more concentrations against a large number of purified kinases (a "kinome scan"). The percentage of inhibition for each kinase is determined. This data reveals the selectivity profile of the compound and helps to identify potential off-target effects. Commercial services are widely used for this purpose.
Cellular Proliferation Assay
These assays measure the effect of the inhibitor on the growth and viability of cancer cell lines.
Objective: To determine the concentration of the inhibitor that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test inhibitor
-
Reagents for measuring cell viability (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Method:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor.
-
Incubate for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of growth inhibition and determine the GI50 value.
Conclusion and Future Directions
This compound is an intriguing new molecule reported to be a potent inhibitor of Cyclin A. However, the lack of detailed, publicly accessible data severely limits its current utility as a chemical probe for the scientific community. To establish this compound as a valuable tool for studying CDK1/Cyclin A biology, the following information is critically needed:
-
Confirmation of the target: The initial report mentions "Cyclin A". It is crucial to specify whether this is in complex with CDK1, CDK2, or both.
-
Comprehensive selectivity profiling: A kinome-wide scan is necessary to understand the selectivity of this compound and to identify any potential off-target activities.
-
Detailed cellular characterization: Studies are needed to determine its effects on cell cycle progression, apoptosis, and the phosphorylation of known CDK1/Cyclin A substrates in various cell lines.
-
Publication of experimental protocols: The detailed methods used for its characterization must be made available to allow for replication and validation by other researchers.
Until such data becomes available, researchers interested in inhibiting CDK1/Cyclin A should consider using more well-characterized chemical probes. The future publication of the full dataset for this compound is eagerly awaited by the research community.
INX-315: A Potent and Selective Chemical Probe for CDK2/Cyclin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2), in complex with its regulatory partners Cyclin E and Cyclin A, is a critical regulator of cell cycle progression, particularly the G1/S transition and S-phase completion. Dysregulation of the CDK2 pathway is a hallmark of various cancers, making it a compelling target for therapeutic intervention. The development of selective chemical probes is paramount to dissecting the precise roles of CDK2 in normal and pathological states. This technical guide provides a comprehensive overview of INX-315, a novel, potent, and highly selective inhibitor of CDK2, establishing it as a valuable chemical probe for studying CDK2/Cyclin A biology.
Biochemical and Cellular Activity of INX-315
INX-315 demonstrates exceptional potency against CDK2 in both biochemical and cellular assays. Its high degree of selectivity against other cyclin-dependent kinases, particularly the closely related CDK1, makes it a superior tool for targeted CDK2 investigation.
Table 1: Biochemical Potency of INX-315 against a Panel of Cyclin-Dependent Kinases
| Kinase Complex | Biochemical IC50 (nM) |
| CDK2/Cyclin E | 0.6[1][2] |
| CDK2/Cyclin A | 2.4[1] |
| CDK1/Cyclin B | 30[1] |
| CDK4/Cyclin D1 | 133[1] |
| CDK6/Cyclin D3 | 338[1] |
| CDK9/Cyclin T | 73[1] |
Table 2: Intracellular Target Engagement of INX-315 using NanoBRET Assay
| Kinase Complex | Intracellular IC50 (nM) |
| CDK2/Cyclin E1 | 2.3[3] |
| CDK2/Cyclin A1 | 71.3[3] |
| CDK1/Cyclin B1 | 374[3] |
| CDK9/Cyclin T1 | 2950[3] |
Mechanism of Action: Inhibition of the CDK2/Cyclin A-Rb-E2F Signaling Pathway
INX-315 exerts its effects by directly inhibiting the kinase activity of the CDK2/Cyclin A complex. This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby repressing the expression of genes required for DNA replication and cell cycle progression, ultimately leading to a G1 cell cycle arrest.
Experimental Protocols
Biochemical Kinase Assay (Nanosyn)
This protocol outlines a general procedure for determining the biochemical IC50 of INX-315 against various CDK complexes.
Materials:
-
Purified recombinant CDK/Cyclin complexes
-
INX-315
-
ATP
-
Substrate peptide (e.g., a derivative of histone H1)
-
Kinase buffer
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of INX-315 in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and INX-315 (or DMSO for control) in kinase buffer.
-
Initiate the reaction by adding ATP. The final concentration of ATP should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence, or radioactivity).
-
Calculate the percent inhibition for each concentration of INX-315 and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., OVCAR3, MKN1)
-
INX-315
-
Complete cell culture medium
-
96-well opaque plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of INX-315 (and a vehicle control) and incubate for a specified period (e.g., 6 days).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of pRb and Cyclin A2
This method is used to assess the phosphorylation status of Rb and the expression levels of Cyclin A2 following treatment with INX-315.
Materials:
-
Cancer cell lines
-
INX-315
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pRb (Ser807/811), anti-Rb, anti-Cyclin A2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with INX-315 at various concentrations for a specified time (e.g., 24 hours).[4]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of INX-315 in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cells or patient-derived tumor fragments
-
INX-315 formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells or tumor fragments subcutaneously into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer INX-315 (e.g., 100 mg/kg, orally, once daily) and vehicle control for a specified duration.[5]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Analyze the tumor growth inhibition to determine the in vivo efficacy of INX-315.
Conclusion
INX-315 is a highly potent and selective chemical probe for CDK2. Its robust activity in both biochemical and cellular settings, coupled with its demonstrated in vivo efficacy, makes it an invaluable tool for elucidating the complex roles of the CDK2/Cyclin A signaling axis in health and disease. The detailed protocols provided in this guide will enable researchers to effectively utilize INX-315 to advance our understanding of cell cycle control and develop novel therapeutic strategies for cancer and other proliferative disorders.
References
- 1. incyclixbio.com [incyclixbio.com]
- 2. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Figure 2 from INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 5. researchgate.net [researchgate.net]
Investigating Cdk-IN-15: A Technical Guide to its Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological effects and mechanism of action of Cdk-IN-15, a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Included are detailed experimental protocols for assessing its impact on cell proliferation, quantitative data from key in vitro assays, and visual representations of the targeted signaling pathway and experimental workflows. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in oncology and other proliferative diseases.
Introduction: The Role of CDK4/6 in Cell Cycle Progression
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cyclin-dependent kinases (CDKs) are a family of protein kinases that act as key regulators of cell cycle progression.[1][2][3] Specifically, the complexes formed by CDK4 and CDK6 with D-type cyclins are pivotal in controlling the transition from the first gap phase (G1) to the DNA synthesis phase (S).[1][3][4]
In response to mitogenic signals, cyclin D expression is induced, leading to the formation of active Cyclin D-CDK4/6 complexes.[5] These complexes then phosphorylate the Retinoblastoma protein (Rb), a tumor suppressor that, in its hypophosphorylated state, binds to and sequesters the E2F family of transcription factors.[1][5] Phosphorylation of Rb by CDK4/6 leads to the release of E2F, which in turn activates the transcription of genes required for S-phase entry, thereby committing the cell to another round of division.[4][5] Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a common hallmark of cancer, making it a prime target for therapeutic intervention.[2]
This compound is a novel small molecule inhibitor designed to selectively target the ATP-binding pocket of CDK4 and CDK6, thereby preventing the phosphorylation of Rb and inducing a G1 cell cycle arrest. This guide details the cellular consequences of this compound activity and provides the methodologies to study these effects.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of ATP at the catalytic sites of both CDK4 and CDK6. By occupying the ATP-binding pocket, this compound prevents the transfer of phosphate (B84403) to the Rb protein. This inhibition maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors. Consequently, the transcription of E2F target genes necessary for DNA replication and cell cycle progression is suppressed, leading to a halt in the G1 phase of the cell cycle.[1][2][5]
References
The Discovery and Synthesis of a Potent Pyrazole-Pyrimidine Based CDK2 Inhibitor: A Technical Guide
Executive Summary: While the specific designation "Cdk-IN-15" does not correspond to a widely documented Cyclin-Dependent Kinase (CDK) inhibitor in publicly available scientific literature, this guide focuses on a potent and selective CDK2 inhibitor, compound 15 , a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative. This compound, identified in recent research, represents a significant advancement in the development of targeted cancer therapeutics. This document provides an in-depth overview of its discovery, synthesis, mechanism of action, and biological activity, tailored for researchers, scientists, and drug development professionals.
Introduction to CDK2 as a Therapeutic Target
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1] CDK2, in particular, is a key driver of the G1/S phase transition and is frequently overexpressed in various tumor types, including breast, ovarian, and melanoma.[1][2] Inhibition of CDK2 presents a promising therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells.[1]
Discovery of a Novel Pyrazole-Pyrimidine Scaffold
The discovery of compound 15 stemmed from a bioisosteric replacement strategy aimed at improving the potency and selectivity of a previously identified lead compound.[3][4] Researchers replaced a phenylsulfonamide moiety with various pyrazole-derived groups, leading to the identification of a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with potent CDK2 inhibitory activity.[3][4]
This strategic modification was envisioned to enhance interactions within the ATP-binding pocket of CDK2, thereby improving both inhibitory potency and selectivity over other CDK isoforms.[5]
Synthesis of Compound 15
The synthesis of compound 15 and its analogs involves a multi-step process, primarily utilizing Suzuki coupling and Buchwald-Hartwig amination reactions. A general synthetic scheme is outlined below.
Experimental Protocol: General Synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines
A representative synthetic protocol involves the following key steps:
-
Suzuki Coupling: A pyrazole (B372694) boronic acid pinacol (B44631) ester is coupled with a di-chlorinated pyrimidine (B1678525) derivative (e.g., 2,4-dichloro-5-fluoropyrimidine) in the presence of a palladium catalyst and a suitable base to form the C4-substituted pyrimidine intermediate.[3]
-
Buchwald-Hartwig Amination: The resulting chloro-pyrimidine intermediate is then subjected to a Buchwald-Hartwig amination reaction with a substituted aminopyrazole to introduce the C2-amino pyrazole moiety, yielding the final N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine product.[3]
Detailed Synthetic Scheme:
Caption: General synthetic route to Compound 15.
Biological Activity and Quantitative Data
Compound 15 has demonstrated exceptional potency as a CDK2 inhibitor and significant anti-proliferative activity across a panel of cancer cell lines.[3][4]
Table 1: In Vitro Kinase Inhibitory Activity of Compound 15
| Kinase Target | Ki (µM) |
| CDK2 | 0.005 |
| CDK1 | > 0.1 |
| CDK5 | 0.003 |
| CDK9 | > 0.1 |
| Data sourced from Molecules 2023, 28(7), 2951.[3][4] |
Table 2: Anti-proliferative Activity of Compound 15 (GI50 in µM)
| Cancer Cell Line | GI50 (µM) |
| A2780 (Ovarian) | 0.158 |
| HCT-116 (Colon) | 0.127 - 0.560 |
| NCI-H226 (Lung) | 0.127 - 0.560 |
| ... (and others) | 0.127 - 0.560 |
| Data represents a range from a panel of 13 cancer cell lines as reported in Molecules 2023, 28(7), 2951.[3][4] |
Mechanism of Action and Signaling Pathway
Compound 15 exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK2. This inhibition leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis.[4]
CDK2 Signaling Pathway
The canonical CDK2 signaling pathway involves its activation by Cyclin E and Cyclin A, leading to the phosphorylation of key substrates such as the Retinoblastoma protein (Rb).[6] Phosphorylation of Rb releases the E2F transcription factor, which in turn activates genes required for DNA synthesis and S-phase entry.[6]
Caption: Inhibition of CDK2 by Compound 15 disrupts cell cycle progression.
Mechanistic studies have shown that treatment of cancer cells with compound 15 leads to:
-
Reduced Phosphorylation of Rb: Specifically at the Thr821 residue, indicating direct inhibition of CDK2 activity.[4]
-
Cell Cycle Arrest: Accumulation of cells in the S and G2/M phases of the cell cycle.[4]
-
Induction of Apoptosis: Programmed cell death in cancer cells.[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (Ki or IC50) of a compound against CDK2.
General Protocol:
-
Reagents: Recombinant human CDK2/Cyclin A2 or E1 enzyme, a suitable substrate (e.g., Histone H1 or a synthetic peptide), ATP, assay buffer, and the test compound.
-
Procedure: a. The test compound is serially diluted and incubated with the CDK2 enzyme in the assay buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
- Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
- Luminescent assay: Using a reagent like ADP-Glo™ that measures the amount of ADP produced, which is proportional to kinase activity.[7]
- Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 or Ki value.
Cell-Based Anti-proliferative Assay
Objective: To determine the growth inhibitory (GI50) concentration of a compound on cancer cell lines.
General Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The test compound is serially diluted and added to the cells. c. The cells are incubated with the compound for a specified period (e.g., 72 hours). d. Cell viability is assessed using a suitable method, such as:
- MTT or MTS assay: Measures the metabolic activity of viable cells.
- Sulforhodamine B (SRB) assay: Measures total protein content.
- CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels in viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the GI50 value.
Conclusion and Future Directions
The discovery of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, exemplified by compound 15 , represents a significant step forward in the development of potent and selective CDK2 inhibitors. Its promising in vitro activity warrants further preclinical and clinical investigation. Future research should focus on optimizing the pharmacokinetic properties of this scaffold, evaluating its in vivo efficacy in relevant cancer models, and exploring potential combination therapies to overcome drug resistance. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest for more effective cancer treatments targeting the CDK2 pathway.
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Cdk-IN-15 for Studying G1/S Phase Transition: A Technical Guide
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a specific compound designated "Cdk-IN-15". Therefore, this document serves as a representative technical guide for a hypothetical selective CDK2 inhibitor, herein named this compound, for studying the G1/S phase transition. The quantitative data presented is illustrative, and the experimental protocols are based on established methodologies for well-characterized CDK inhibitors.
Introduction
The transition from the G1 to the S phase of the cell cycle is a critical checkpoint that commits a cell to DNA replication and division.[1] This process is tightly regulated by the sequential activation of cyclin-dependent kinases (CDKs).[2] Specifically, the Cyclin E/CDK2 complex plays a pivotal role in phosphorylating key substrates, such as the Retinoblastoma protein (Rb), to promote entry into S phase.[3][4] Dysregulation of the G1/S transition is a hallmark of cancer, making the components of this pathway attractive targets for therapeutic intervention and research.[5][6]
This compound is a potent and selective, ATP-competitive small molecule inhibitor of CDK2. Its high selectivity makes it an invaluable tool for dissecting the specific roles of CDK2 in the G1/S transition, without the confounding effects of inhibiting other CDKs like CDK1, CDK4, or CDK6.[7][8] This guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its use, and representative data for studying the G1/S phase transition in cancer cell lines.
Mechanism of Action
This compound exerts its effect by arresting cells in the G1 phase of the cell cycle, thereby preventing their entry into the S phase. This is achieved through the specific inhibition of CDK2 activity. The primary signaling pathway affected by this compound is the Cyclin D-CDK4/6-Rb-E2F pathway, which is further regulated by Cyclin E/CDK2.
In a normal cell cycle, mitogenic signals lead to the expression of D-type cyclins and the activation of CDK4/6.[9] The active Cyclin D/CDK4/6 complex then phosphorylates the Retinoblastoma protein (Rb).[10] This initial phosphorylation event is followed by hyperphosphorylation of Rb by the Cyclin E/CDK2 complex.[1] Hyperphosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry, including Cyclin E itself, creating a positive feedback loop.
This compound disrupts this process by inhibiting CDK2. This prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb remains bound to E2F, repressing the transcription of S-phase-related genes. The resulting lack of necessary proteins for DNA replication leads to a robust G1 phase arrest.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this hypothetical inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Notes |
| CDK2/Cyclin E | 5 | Primary Target |
| CDK2/Cyclin A | 8 | High Potency |
| CDK1/Cyclin B | 500 | >100-fold selectivity over CDK2/Cyclin E |
| CDK4/Cyclin D1 | >10,000 | Highly selective against CDK4 |
| CDK5/p25 | 800 | High selectivity |
| CDK6/Cyclin D3 | >10,000 | Highly selective against CDK6 |
| CDK7/Cyclin H | 1,500 | High selectivity |
| CDK9/Cyclin T1 | 2,000 | High selectivity |
IC₅₀ values are determined using standard in vitro kinase assays with purified recombinant enzymes.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Rb Status | IC₅₀ (nM) for Cell Proliferation (72h) |
| MCF-7 | Breast | Proficient | 25 |
| T47D | Breast | Proficient | 30 |
| OVCAR-3 | Ovarian | Proficient | 15 |
| HCT116 | Colon | Proficient | 40 |
| MDA-MB-231 | Breast | Deficient | >10,000 |
| HeLa | Cervical | Proficient | 50 |
Cell proliferation IC₅₀ values are determined using a 72-hour MTT or CellTiter-Glo® assay.
Experimental Protocols
Cell Synchronization
To study the effects of this compound specifically at the G1/S boundary, it is often necessary to synchronize the cell population.
Protocol: Double Thymidine (B127349) Block for G1/S Synchronization
-
Initial Seeding: Plate cells at a density that will not exceed 70% confluency by the end of the experiment. Allow cells to attach for at least 12 hours.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest cells in the S phase.
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed 1x PBS, and add fresh, pre-warmed complete culture medium. Incubate for 9 hours to allow the cells to proceed through the cell cycle.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 16-18 hours. This will arrest the cells at the G1/S boundary.
-
Release and Treatment: Release the cells from the second block as described in step 3. At this point (t=0), the cells are synchronized at the G1/S boundary. This compound or vehicle control can be added to the fresh medium.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle following treatment with this compound.
Protocol: Propidium (B1200493) Iodide Staining for DNA Content
-
Cell Collection: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold 1x PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol (B145695) dropwise. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with 1 mL of 1x PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in 1x PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for G1/S Markers
This protocol is used to assess the phosphorylation status of key proteins in the G1/S transition pathway.
Protocol: Analysis of Rb Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with cold 1x PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total Rb, phospho-Rb (Ser807/811), Cyclin E, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on the G1/S transition.
Conclusion
This compound, as a hypothetical potent and selective CDK2 inhibitor, represents a powerful tool for the detailed investigation of the G1/S phase transition. By inducing a robust G1 arrest, it allows researchers to probe the intricate molecular events governed by CDK2. The protocols and data presented in this guide provide a framework for utilizing this compound to elucidate the mechanisms of cell cycle control and to explore its potential as a therapeutic agent in cancers with a dysregulated G1/S checkpoint.
References
- 1. Integrating old and new paradigms for G1/S control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Highlights of the Latest Advances in Research on CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. karger.com [karger.com]
- 10. pnas.org [pnas.org]
Cdk-IN-15 for studying G2/M phase transition
- 1. The G2-to-M transition is ensured by a dual mechanism that protects cyclin B from degradation by Cdc20-activated APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G2-to-M transition from a phosphatase perspective: a new vision of the meiotic division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. High-throughput discovery and deep characterization of cyclin-CDK docking motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK15 promotes colorectal cancer progression via phosphorylating PAK4 and regulating β-catenin/ MEK-ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 15 upregulation is correlated with poor prognosis for patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aberrant activation of cyclin A-CDK induces G2/M-phase checkpoint in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk-IN-15 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of Cdk-IN-15, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][4] this compound is a small molecule inhibitor with high selectivity for CDK2, a key kinase involved in the G1/S phase transition of the cell cycle.[5] In complex with Cyclin E or Cyclin A, CDK2 phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein, leading to the activation of E2F transcription factors and entry into S phase.[3][6] This document provides a detailed protocol for measuring the in vitro potency of this compound against CDK2/Cyclin A2 using a luminescence-based ADP-Glo™ Kinase Assay.
Signaling Pathway of CDK2
The diagram below illustrates the central role of the CDK2/Cyclin complex in cell cycle progression, which is the target of this compound. Mitogenic signals lead to the expression of D-type cyclins and activation of CDK4/6, which initiate the phosphorylation of Rb.[3] This leads to the release of some E2F transcription factors, which drive the expression of E-type cyclins. The resulting CDK2/Cyclin E complex further phosphorylates Rb, leading to full E2F activation and the transcription of genes required for S-phase entry, including Cyclin A.[7] The CDK2/Cyclin A complex then promotes progression through the S-phase.[6] this compound inhibits this cascade by directly targeting the kinase activity of CDK2.
References
- 1. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The history and future of targeting cyclin-dependent kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk-IN-15 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk-IN-15 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The CDK family of protein kinases are crucial regulators of the cell cycle.[1] Specifically, the CDK2/Cyclin E complex is instrumental in the transition from the G1 to the S phase of the cell cycle.[2][3] Its primary function is to phosphorylate the Retinoblastoma protein (pRb), which in turn releases the E2F transcription factor.[4] The release of E2F initiates the transcription of genes necessary for DNA replication and S-phase entry.[5] Dysregulation of the CDK2/Cyclin E pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[6] this compound offers a valuable tool for studying the effects of CDK2 inhibition on cell cycle progression, proliferation, and as a potential anti-cancer agent.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to analyze its effects on the cell cycle, including flow cytometry for DNA content analysis and Western blotting for key cell cycle markers.
Mechanism of Action
This compound selectively inhibits the kinase activity of CDK2. By doing so, it prevents the phosphorylation of pRb and other CDK2 substrates. This inhibition maintains pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the expression of genes required for the G1/S transition, leading to cell cycle arrest at the G1 checkpoint.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. g1therapeutics.com [g1therapeutics.com]
- 5. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cdk-IN-15 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Cdk-IN-15, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, and presents quantitative data to guide your research.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of CDK2.[1] CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is a key regulator of the G1 to S phase transition in the cell cycle.[2][3] By inhibiting the kinase activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes, this compound prevents the phosphorylation of crucial substrates, most notably the Retinoblastoma protein (Rb).[3][4]
Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing the expression of genes required for DNA replication and S-phase entry.[2][4] This leads to a robust cell cycle arrest at the G1/S checkpoint.[3] Prolonged inhibition of CDK2 can subsequently lead to the induction of apoptosis (programmed cell death), making this compound a valuable tool for cancer research and drug development.[5]
Quantitative Data
The following tables summarize the in vitro inhibitory activity and anti-proliferative effects of a representative CDK2 inhibitor, which can be used as a starting point for experiments with this compound.
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | IC50 (nM) |
| CDK2/Cyclin E | 5 |
| CDK1/Cyclin B | > 500 |
| CDK4/Cyclin D1 | > 500 |
| CDK5/p25 | > 500 |
| CDK9/Cyclin T1 | > 500 |
Note: Data is representative of a highly selective CDK2 inhibitor. Actual IC50 values for this compound should be determined experimentally.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast Cancer | 0.25 |
| HCT116 | Colon Cancer | 0.58 |
| A549 | Lung Cancer | 0.90 |
| U2OS | Osteosarcoma | 0.45 |
Note: GI50 (Growth Inhibition 50) is the concentration of the compound that inhibits cell growth by 50%. These values can vary depending on the cell line and assay conditions.
Table 3: Effect on Cell Cycle Distribution in HCT116 Cells (24h treatment)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 48.5 | 35.2 | 16.3 |
| This compound (0.5 µM) | 65.1 | 20.7 | 14.2 |
| This compound (1.0 µM) | 78.3 | 12.5 | 9.2 |
Note: Data is representative and illustrates the typical G1 arrest induced by CDK2 inhibition.
Experimental Protocols
Protocol 1: Determination of IC50/GI50 using MTT Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) of this compound using a colorimetric MTT assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation and Treatment: Prepare a series of dilutions of this compound from the stock solution in complete medium. A typical concentration range might be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50/GI50 value.
Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells by trypsinization. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol. Wash the cell pellet with PBS to remove residual ethanol.
-
Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 or PE channel.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol describes the detection of apoptosis induced by this compound using dual staining with Annexin V-FITC and PI.
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control (DMSO) for an appropriate duration to induce apoptosis (e.g., 48-72 hours).
-
Cell Harvest: Harvest both adherent and floating cells.
-
Washing: Centrifuge the cells at 1,500 rpm for 5 minutes and wash twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Annexin V-FITC is detected in the FL1 channel (FITC).
-
Propidium Iodide is detected in the FL2 channel (PE).
-
-
Data Analysis: Use appropriate software to quadrant gate the cell populations:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Troubleshooting and Stability
-
Compound Precipitation: If this compound precipitates in the culture medium, prepare fresh dilutions from a higher concentration stock solution or sonicate briefly.
-
Low Efficacy: Ensure the compound is not degraded. Store the stock solution at -20°C or -80°C and protect it from light. For long-term experiments (beyond 48 hours), consider replenishing the medium with fresh this compound to maintain a consistent concentration.[6]
-
Cell Line Resistance: Verify the expression of CDK2 in your cell line. Some cell lines may have inherent or acquired resistance mechanisms.
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the role of CDK2 in cell cycle regulation and explore its potential as a therapeutic agent.
References
- 1. Inhibition of Cyclin-dependent Kinase 2 Signaling Prevents Liver Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for CDK9 Inhibitor Treatment in Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative Cyclin-Dependent Kinase 9 (CDK9) inhibitor, herein referred to as Cdk-IN-15, for studying its anti-cancer effects in cell culture models.
Introduction
Cyclin-Dependent Kinases (CDKs) are crucial regulators of cell cycle progression and transcription.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2][3] Transcriptional CDKs, such as CDK7, CDK8, and CDK9, play a vital role in regulating gene expression by phosphorylating RNA Polymerase II (RNAPII).[4] CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), is particularly important for the expression of short-lived anti-apoptotic proteins like Mcl-1 and Myc, which are critical for the survival of many tumor cells.[5][6] Inhibition of CDK9 leads to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.[5][6] This document outlines the mechanism of action, provides example data, and details experimental protocols for evaluating the efficacy of a selective CDK9 inhibitor in cancer cell lines.
Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of CDK9. By binding to the ATP pocket of CDK9, it prevents the phosphorylation of its key substrates, including the C-terminal domain (CTD) of the large subunit of RNAPII.[5] This inhibition prevents the release of paused RNAPII from promoter regions, leading to a termination of transcriptional elongation.[7] Consequently, the transcription of genes with short half-lives, including critical oncogenes and anti-apoptotic factors (e.g., MYC, MCL1), is suppressed, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[5][8]
Data Presentation
The following tables summarize representative quantitative data for a selective CDK9 inhibitor. These values are examples and should be determined empirically for the specific inhibitor and cell lines being used.
Table 1: Kinase Inhibitory Profile (IC50, nM) This table shows the half-maximal inhibitory concentration (IC50) of this compound against a panel of CDKs, demonstrating its selectivity for CDK9.
| Kinase | IC50 (nM) |
| CDK9/CycT1 | 5 |
| CDK1/CycB | 850 |
| CDK2/CycA | 120 |
| CDK4/CycD1 | > 10,000 |
| CDK5/p25 | 600 |
| CDK7/CycH | 250 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50, nM) This table presents the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% (GI50) after a 72-hour treatment period.
| Cell Line | Cancer Type | GI50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 25 |
| MOLM-13 | Acute Myeloid Leukemia | 40 |
| HCT116 | Colon Carcinoma | 150 |
| HeLa | Cervical Cancer | 210 |
| A549 | Lung Carcinoma | 350 |
| MCF7 | Breast Cancer | 480 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo®)
This protocol determines the effect of the CDK9 inhibitor on cancer cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
CDK9 inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of the CDK9 inhibitor in complete medium. A typical final concentration range might be 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C, 5% CO2.
-
Viability Measurement:
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution, incubate overnight, and then read absorbance at 570 nm.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes, incubate for 10 minutes, and then read luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Protocol 2: Western Blot Analysis for Target Engagement
This protocol verifies that the CDK9 inhibitor is engaging its target by assessing the phosphorylation status of RNAPII and the expression of downstream target proteins.
Materials:
-
6-well tissue culture plates
-
CDK9 inhibitor and vehicle (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-Mcl-1, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the CDK9 inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x GI50) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and boil samples. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the changes in protein levels relative to the loading control (e.g., GAPDH). A decrease in phospho-RNAPII (Ser2) and Mcl-1 levels would indicate successful target engagement.
References
- 1. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of Retinoblastoma Protein (Rb) Phosphorylation Following Treatment with the Cyclin-Dependent Kinase Inhibitor Cdk-IN-15
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Retinoblastoma protein (Rb) is a critical tumor suppressor and a key regulator of the cell cycle, primarily controlling the transition from G1 to S phase. The activity of Rb is tightly regulated by phosphorylation mediated by cyclin-dependent kinases (CDKs). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, thereby inhibiting the expression of genes required for DNA replication and cell cycle progression.[1][2] During the G1 phase, cyclin D-CDK4/6 complexes initiate the phosphorylation of Rb, which is followed by further phosphorylation by cyclin E-CDK2.[3][4] This hyperphosphorylation leads to the dissociation of Rb from E2F, allowing for the transcription of S-phase genes and subsequent cell cycle advancement.[2]
Dysregulation of the CDK-Rb signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[5] Consequently, CDK inhibitors have emerged as a significant class of therapeutic agents.[2][6] This application note provides a detailed protocol for the use of Cdk-IN-15, a potent and selective inhibitor of CDK4/6, to assess its impact on the phosphorylation status of Rb in cultured cells using Western blot analysis. A reduction in phosphorylated Rb (pRb) levels is a direct indicator of the inhibitor's target engagement and cellular activity.[5]
Signaling Pathway
The following diagram illustrates the canonical CDK/Rb signaling pathway and the mechanism of action for this compound. In early to mid-G1 phase, growth factor signaling leads to the expression of D-type cyclins, which form active complexes with CDK4 and CDK6. These complexes then phosphorylate Rb, initiating the process of its inactivation. This compound selectively inhibits the kinase activity of CDK4 and CDK6, preventing Rb phosphorylation and maintaining it in its active, growth-suppressive state, which leads to G1 cell cycle arrest.[2][5]
Data Presentation
The following tables summarize the expected quantitative data and recommended reagents for the Western blot protocol.
Table 1: this compound Treatment and Expected Outcome
| Parameter | Recommendation | Expected Outcome |
| Cell Line | Rb-positive cancer cell lines (e.g., MCF-7, HCT116) | Not Applicable |
| This compound Concentration | 0.1, 0.5, 1, 5 µM (or a dose-response curve based on IC50) | Dose-dependent decrease in pRb levels |
| Vehicle Control | DMSO (at the same final concentration as the highest this compound treatment) | High basal levels of pRb |
| Treatment Duration | 6, 12, or 24 hours | Time-dependent decrease in pRb levels |
| Target Protein | Phospho-Rb (Ser780, Ser807/811) | Decreased signal intensity |
| Loading Control | Total Rb, GAPDH, or β-Actin | Unchanged signal intensity |
Table 2: Recommended Antibody and Reagent Dilutions
| Reagent | Supplier (Example) | Catalog # (Example) | Dilution |
| Primary Antibody: pRb (Ser780) | Cell Signaling Technology | 9307 | 1:1000 |
| Primary Antibody: pRb (Ser807/811) | Cell Signaling Technology | 9308 | 1:1000 |
| Primary Antibody: Total Rb | Cell Signaling Technology | 9309 | 1:1000 |
| Primary Antibody: GAPDH | Santa Cruz Biotechnology | sc-47724 | 1:5000 |
| HRP-conjugated Anti-rabbit IgG | Bio-Rad | 1706515 | 1:3000 |
| HRP-conjugated Anti-mouse IgG | Bio-Rad | 1706516 | 1:3000 |
| Blocking Buffer | 5% BSA in TBST | Not Applicable | Not Applicable |
Experimental Workflow
The diagram below outlines the major steps for performing a Western blot to analyze pRb levels following treatment with this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed an appropriate number of Rb-positive cells (e.g., MCF-7) into 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a 37°C incubator with 5% CO2.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution (typically in DMSO). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Aspirate the old medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C.[6]
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]
-
Lysis: Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6][7]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples by diluting with lysis buffer.
-
Prepare samples for electrophoresis by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[8]
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
Immunoblotting
-
Blocking: To prevent non-specific antibody binding, block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[8] Note: Avoid using milk as a blocking agent, as casein is a phosphoprotein and can cause high background.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pRb Ser780) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step (Step 5.3).
Detection and Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[7]
-
Quantification: Quantify the band intensities using densitometry software. Normalize the pRb signal to the total Rb signal or a loading control (e.g., GAPDH) to determine the relative change in phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk-IN-15: Inducing Cell Cycle Arrest in Specific Phases
Application Notes
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression.[1] The aberrant activity of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] Palbociclib is a highly selective, reversible, small-molecule inhibitor of CDK4 and CDK6.[2] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[3][4] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[4][5] This leads to a robust and reversible cell cycle arrest in the G0/G1 phase.[3][6]
Mechanism of Action
The primary mechanism of Palbociclib is the inhibition of the catalytic activity of the Cyclin D-CDK4/6 complex.[4] In a normal cell cycle, this complex phosphorylates and inactivates the Rb tumor suppressor protein, releasing E2F transcription factors to promote the expression of S-phase genes.[4] Palbociclib blocks this phosphorylation event, thereby maintaining Rb in its active, growth-suppressive state and causing the cell to arrest in the G1 phase.[4][7] The effectiveness of Palbociclib is largely dependent on the presence of a functional Rb protein.[6][8]
Applications
-
Induction of G1 Cell Cycle Arrest: Palbociclib can be used to synchronize cell populations in the G1 phase for various downstream applications, such as studying the molecular events of the G1/S transition.[9]
-
Cancer Research: As a potent anti-proliferative agent, Palbociclib is widely used to study the effects of G1 arrest on cancer cell viability, senescence, and apoptosis in Rb-proficient cancer cell lines.[6][10]
-
Drug Synergy Studies: It can be used in combination with other therapeutic agents to investigate synergistic or antagonistic effects. For instance, arresting cells in G1 with Palbociclib can sensitize them to drugs that target S or G2/M phases.[6]
Quantitative Data: Palbociclib-Induced G1 Cell Cycle Arrest
The following table summarizes the effect of Palbociclib on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.
| Cell Line | Palbociclib Concentration | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MCF-7 (Breast Cancer) | 1 µM | 7 days | Increased proportion in G1 | Decreased | Decreased | [11] |
| 2 µM | Not Specified | ~75% | ~15% | ~10% | [12] | |
| T47D (Breast Cancer) | 1 µM | 7 days | Increased proportion in G1 | Decreased | Decreased | [11] |
| SK-LMS1 (Leiomyosarcoma) | 150 nM | 6 days | ~80% | ~10% | ~10% | [8] |
| HT-1080 (Fibrosarcoma) | 500 nM | 6 days | ~75% | ~15% | ~10% | [8] |
| IMR5 (Neuroblastoma) | 250 nM | Not Specified | Significant G0/G1 arrest | Dose-dependent decrease | Dose-dependent decrease | [13] |
| BE2C (Neuroblastoma) | 100 nM | Not Specified | Significant G0/G1 arrest | Dose-dependent decrease | Dose-dependent decrease | [13] |
| H1299 (Lung Cancer) | 10 µM | 24 hours | ~65% | ~25% | ~10% | [14] |
| A549 (Lung Cancer) | 10 µM | 24 hours | ~70% | ~20% | ~10% | [14] |
Experimental Protocols
Protocol 1: Induction of G1 Cell Cycle Arrest using Palbociclib
This protocol describes the treatment of cultured mammalian cells with Palbociclib to induce G1 phase arrest.
Materials:
-
Mammalian cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Palbociclib (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates/flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cells in a culture vessel at a density that will allow for logarithmic growth during the experiment (typically 30-40% confluency).
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Palbociclib Treatment: Prepare the desired final concentration of Palbociclib by diluting the stock solution in a complete culture medium. Remove the old medium from the cells and add the Palbociclib-containing medium. A vehicle control (DMSO) should be run in parallel. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the cells with Palbociclib for the desired duration (e.g., 24, 48, or 72 hours). The optimal concentration and incubation time should be determined empirically for each cell line.[15]
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect by centrifugation.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol details the staining of cells with Propidium Iodide (PI) for cell cycle analysis by flow cytometry.[16]
Materials:
-
Harvested cells from Protocol 1
-
Ice-cold PBS
-
Ice-cold 70% Ethanol (B145695)
-
RNase A (100 µg/mL final concentration)
-
Propidium Iodide (PI) staining solution (50 µg/mL final concentration)
-
Flow cytometry tubes
Procedure:
-
Cell Fixation: Wash the harvested cell pellet with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for at least 2 weeks.
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).[16]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[16]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at ~610 nm (red fluorescence).
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of Palbociclib-induced G1 cell cycle arrest.
Caption: Experimental workflow for inducing and analyzing cell cycle arrest.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition of mTOR and CDK4/6 is required for optimal blockade of E2F function and long term growth inhibition in estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. embopress.org [embopress.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-cycle analysis [bio-protocol.org]
Revolutionizing Cancer Therapy: Application of Selective CDK Inhibitors in Drug Combination Studies
For Immediate Release
[City, State] – [Date] – The landscape of cancer treatment is being reshaped by the strategic use of Cyclin-Dependent Kinase (CDK) inhibitors in combination with other therapeutic agents. Notably, the selective CDK2 inhibitor, INX-315, is at the forefront of this paradigm shift, demonstrating significant promise in preclinical and emerging clinical studies, particularly in overcoming resistance to existing therapies. These application notes provide a comprehensive overview of the scientific rationale, experimental protocols, and quantitative data supporting the use of selective CDK inhibitors in drug combination studies for researchers, scientists, and drug development professionals.
Introduction
Cyclin-Dependent Kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. While CDK4/6 inhibitors have become a standard of care in HR+/HER2- breast cancer, acquired resistance is a significant clinical challenge.[1][2] Emerging evidence points to the activation of the CDK2/Cyclin E axis as a key mechanism of resistance to CDK4/6 inhibitors. This has spurred the development of selective CDK2 inhibitors, such as INX-315, to be used in combination to enhance therapeutic efficacy and overcome resistance.[3][4] This document details the application of these novel combination strategies.
Signaling Pathways and Rationale for Combination Therapy
The rationale for combining CDK2 inhibitors with CDK4/6 inhibitors is rooted in the intricate regulation of the G1-S phase transition of the cell cycle. CDK4/6 and CDK2 sequentially phosphorylate the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent cell cycle progression. In many cancers, particularly HR+ breast cancer, the cell cycle is driven by the CDK4/6-Rb-E2F pathway. However, upon developing resistance to CDK4/6 inhibitors, cancer cells can become dependent on the CDK2/Cyclin E pathway to bypass the G1 checkpoint. By co-targeting both CDK4/6 and CDK2, a more complete and durable cell cycle arrest can be achieved, preventing this escape mechanism.
Caption: Simplified signaling pathway of CDK2 and CDK4/6 inhibition in cancer.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of selective CDK inhibitors in combination studies.
Table 1: In Vitro Efficacy of INX-315 in Combination with CDK4/6 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Resistance Model | Combination | IC50 (nM) of INX-315 | Synergy | Reference |
| MCF7 | Palbociclib-Resistant | INX-315 + Palbociclib (B1678290) (1 µM) | 113 | Synergistic | [3] |
| T47D | Palbociclib-Resistant | INX-315 + Palbociclib | Not specified | Synergistic | [5] |
| MCF7 | Abemaciclib/Fulvestrant-Resistant | INX-315 + Abemaciclib/Fulvestrant | Low nanomolar | Not specified | [3] |
| T47D | Abemaciclib/Fulvestrant-Resistant | INX-315 + Abemaciclib/Fulvestrant | Low nanomolar | Not specified | [3] |
Table 2: In Vivo Efficacy of Selective CDK Inhibitor Combinations
| Cancer Model | Animal Model | Combination Treatment | Outcome | Reference |
| HR+/HER2- Breast Cancer | Patient-Derived Xenografts (PDX) | BLU-222 (60 mg/kg) + Palbociclib (50 mg/kg) | Significant antitumor activity, durable tumor regression, prolonged survival | [5] |
| HR+/HER2- Breast Cancer | Patient-Derived Xenografts (PDX) | BLU-222 (60 mg/kg) + Ribociclib (50 mg/kg) | Significant antitumor activity, durable tumor regression, prolonged survival | [5] |
| HR+/HER2- Metastatic Breast Cancer | Human Clinical Trial (Phase Ib/II) | PF-07220060 (CDK4i) + PF-07104091 (CDK2i) | Objective Response Rate: 27.8%, Disease Control Rate: 55.6% | [6] |
| Advanced/Metastatic HR+/HER2- Breast Cancer | Human Clinical Trial (Phase 1/2) | INX-315 + Abemaciclib + Fulvestrant | Ongoing | [7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these combination studies.
In Vitro Synergy Assays
Objective: To determine the synergistic effect of combining a selective CDK2 inhibitor with a CDK4/6 inhibitor in resistant breast cancer cell lines.
Experimental Workflow:
Caption: Workflow for in vitro assessment of drug synergy.
Protocol:
-
Generation of Resistant Cell Lines:
-
Culture parental breast cancer cell lines (e.g., MCF7, T47D) in standard media.
-
To generate palbociclib-resistant (PR) cells, culture parental cells in media supplemented with gradually increasing concentrations of palbociclib, starting from 1.2 µM.[5]
-
Maintain the cells at each concentration until they resume normal proliferation before escalating the dose.
-
-
Cell Viability Assay:
-
Seed the resistant cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a dose matrix of the selective CDK2 inhibitor (e.g., INX-315) and the corresponding CDK4/6 inhibitor (e.g., palbociclib). Include single-agent controls.
-
Incubate the plates for 6 days.[3]
-
Assess cell viability using a luminescent-based assay such as CellTiter-Glo®.
-
-
Synergy Analysis:
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of a selective CDK2 inhibitor in combination with a CDK4/6 inhibitor in patient-derived xenograft (PDX) models of resistant breast cancer.
Experimental Workflow:
Caption: Workflow for in vivo xenograft studies.
Protocol:
-
Animal Models:
-
Use immunocompromised mice (e.g., NSG mice).
-
Implant tumor fragments from established HR+/HER2- breast cancer PDX models subcutaneously.
-
-
Drug Treatment:
-
Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups: Vehicle control, CDK2 inhibitor alone, CDK4/6 inhibitor alone, and the combination.
-
For example, administer BLU-222 at 60 mg/kg twice daily (b.i.d.) and palbociclib at 50 mg/kg once daily (q.d.) via oral gavage.[5]
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight as an indicator of toxicity.
-
Continue treatment until a predefined endpoint, such as a specific tumor volume or a decline in animal health.
-
Analyze the data for tumor growth inhibition and overall survival.
-
Conclusion
The combination of selective CDK2 inhibitors with CDK4/6 inhibitors represents a highly promising strategy to overcome acquired resistance in cancer therapy. The preclinical data for compounds like INX-315 and BLU-222 provide a strong rationale for their continued clinical development. The detailed protocols provided herein offer a foundation for researchers to further explore and validate these and other novel CDK inhibitor combinations, with the ultimate goal of improving patient outcomes.
Disclaimer: These application notes are for research purposes only and are not intended as a guide for clinical practice. All experiments should be conducted in accordance with relevant institutional and national guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. incyclixbio.com [incyclixbio.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. youtube.com [youtube.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. oncnursingnews.com [oncnursingnews.com]
- 10. Identification of synergistic drug combinations using breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Cdk-IN-15 in High-Throughput Screening for Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other essential cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.[3][4] Cdk-IN-15 is a small molecule inhibitor identified as a potent inhibitor of Cyclin A.[5] Cyclin A forms complexes with CDK1 and CDK2, which are critical for the G1/S and G2/M transitions in the cell cycle.[2] Inhibition of these complexes can lead to cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of compounds like this compound.
These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) to identify and characterize its anticancer properties. The protocols outlined below cover biochemical assays to determine its inhibitory activity against CDK/Cyclin A complexes and cell-based assays to assess its anti-proliferative effects on cancer cells.
This compound: Compound Profile
While extensive published data on this compound is limited, the following information has been identified:
| Property | Value | Reference |
| Alternative Name | Compound 456 | [5] |
| Target | Cyclin A | [5] |
| Reported IC50 | 0.14 µM | [5] |
| Molecular Formula | C45H63Cl2F4N7O8 | [5] |
| Molecular Weight | 976.92 g/mol | [5] |
| Appearance | Solid | [5] |
Note: The specific CDK partner (CDK1 or CDK2) for the reported Cyclin A inhibition IC50 value is not specified in the available literature. Therefore, it is recommended to profile this compound against both CDK1/Cyclin A and CDK2/Cyclin A complexes.
Signaling Pathway of CDK1/2-Cyclin A in Cell Cycle Regulation
The following diagram illustrates the central role of CDK1/Cyclin A and CDK2/Cyclin A in cell cycle progression. This compound is hypothesized to inhibit these complexes, leading to cell cycle arrest.
Caption: this compound inhibits CDK1/2-Cyclin A complexes.
Experimental Protocols
Biochemical High-Throughput Screening: Kinase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against CDK1/Cyclin A and CDK2/Cyclin A. A common method is a luminescence-based assay that measures ATP consumption.[6][7]
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Recombinant human CDK1/Cyclin A2 and CDK2/Cyclin A2 enzymes
-
Kinase substrate (e.g., Histone H1)[6]
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in kinase buffer to create a concentration gradient (e.g., 100 µM to 1 nM). Include a DMSO-only control.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1 µL) of each this compound dilution or control into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme (CDK1/Cyclin A or CDK2/Cyclin A) in kinase buffer. The optimal enzyme concentration should be determined empirically to achieve a signal-to-background ratio of >10.[8]
-
Add the enzyme solution (e.g., 2 µL) to each well containing the compound.
-
Prepare a substrate/ATP master mix in kinase buffer. The ATP concentration should be at or near the Km for the enzyme to identify both competitive and non-competitive inhibitors.
-
Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 2 µL) to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[8]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent (e.g., 5 µL) to each well.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent (e.g., 10 µL) to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data to the DMSO control (0% inhibition) and a positive control inhibitor or no ATP control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Representative Data Table (Hypothetical):
| Compound | Target | IC50 (µM) |
| This compound | CDK1/Cyclin A | To be determined |
| This compound | CDK2/Cyclin A | To be determined |
| This compound | CDK9/Cyclin T1 | To be determined |
| Control Inhibitor | CDK2/Cyclin A | Known value |
Cell-Based High-Throughput Screening: Anti-Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines. A common and robust method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
Experimental Workflow:
Caption: Workflow for a cell viability assay.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HCT116)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
384-well clear-bottom white assay plates
-
Automated liquid handling system or multichannel pipettes
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 384-well plates at a predetermined optimal density (e.g., 500-2000 cells/well) in a volume of 50 µL.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add a small volume (e.g., 10 µL) of the diluted compound to the corresponding wells. Include a DMSO vehicle control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well (e.g., 60 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the average luminescence for each treatment condition.
-
Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a dose-response curve.
Representative Data Table (Hypothetical):
| Compound | Cell Line | GI50 (µM) |
| This compound | HeLa (Cervical Cancer) | To be determined |
| This compound | MCF-7 (Breast Cancer) | To be determined |
| This compound | HCT116 (Colon Cancer) | To be determined |
| Control Drug | Relevant Cell Line | Known value |
Secondary Assays for Mechanism of Action
Following the primary screens, further assays can elucidate the mechanism of action of this compound.
-
Cell Cycle Analysis by Flow Cytometry: To determine if this compound induces cell cycle arrest, treated cells can be stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry. An accumulation of cells in the S or G2/M phase would be consistent with the inhibition of CDK2/Cyclin A or CDK1/Cyclin A.
-
Apoptosis Assays: To assess if this compound induces programmed cell death, methods such as Annexin V/PI staining followed by flow cytometry or caspase activity assays (e.g., Caspase-Glo® 3/7 Assay) can be employed.
-
Western Blotting: This technique can be used to measure the phosphorylation status of CDK1 and CDK2 substrates, such as Rb protein, to confirm target engagement within the cell.
Conclusion
This compound, as a putative inhibitor of Cyclin A-dependent kinases, represents a promising compound for anticancer drug discovery. The high-throughput screening protocols detailed in these application notes provide a robust framework for its initial characterization. By determining its specific CDK inhibitory profile and its anti-proliferative effects on a panel of cancer cell lines, researchers can build a comprehensive understanding of its therapeutic potential. Further mechanistic studies will be crucial to validate its mode of action and to guide its future development as a potential anticancer agent.
References
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment [frontiersin.org]
- 3. Cyclin-Dependent Kinase Inhibitors as Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK4/6 for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Troubleshooting & Optimization
Cdk-IN-15 solubility in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Cdk-IN-15 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] this compound, like many small molecule inhibitors, has limited aqueous solubility, making DMSO the standard solvent for in vitro applications.[1]
Q2: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to a concentration of 10 mM or higher.[1] It is advisable to start with a small amount of DMSO and gently vortex or sonicate to aid dissolution. Ensure the compound is fully dissolved before storage.[1]
Q3: How should I store the solid compound and the DMSO stock solution?
-
Solid Compound: Store the lyophilized powder at -20°C for long-term storage.[1]
-
DMSO Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1] When stored properly, the DMSO stock solution should be stable for several months.[1]
Q4: I am observing precipitation when I dilute my this compound stock solution in cell culture media. What should I do?
Precipitation upon dilution in aqueous solutions like cell culture media is a common issue with hydrophobic compounds such as this compound.[1] This occurs because the compound is significantly less soluble in the aqueous environment of the media compared to the concentrated DMSO stock. When the stock is diluted, the DMSO disperses, and the aqueous media cannot maintain the compound in solution, leading to precipitation.[1] Please refer to the detailed "Troubleshooting Guide for Solubility Issues" below for a step-by-step approach to resolving this problem.
Solubility Data
| Solvent/Medium | Concentration | Method | Observations |
| Anhydrous DMSO | ≥ 10 mM | Vortexing, brief sonication if necessary | Forms a clear solution[1] |
| Cell Culture Media | Dependent on final DMSO % and media components | Direct dilution of high concentration stock | High potential for precipitation[1] |
| Cell Culture Media | Up to 0.5% final DMSO concentration | Stepwise dilution | Improved solubility, minimizes precipitation[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Bring the vial of solid this compound and anhydrous DMSO to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution gently until the compound is completely dissolved.[1]
-
If necessary, briefly sonicate the vial in a water bath to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.[1]
Protocol for Diluting this compound in Cell Culture Media
This protocol utilizes a stepwise dilution method to minimize precipitation.
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.[1]
-
Create an intermediate dilution: Add 1 µL of the 10 mM stock solution to 99 µL of the pre-warmed cell culture medium to create a 100 µM intermediate solution.[1]
-
Gently vortex or pipette to mix the intermediate solution thoroughly.[1]
-
Add the required volume of this intermediate dilution to your final culture volume to achieve the desired final concentration. This gradual reduction in DMSO concentration helps to maintain solubility.[1]
Troubleshooting Guide for Solubility Issues
Problem: Precipitate formation in cell culture media upon dilution of the this compound DMSO stock solution.
Underlying Cause: this compound is a hydrophobic molecule. When a concentrated DMSO stock is rapidly diluted into an aqueous environment like cell culture media, the compound can precipitate out of solution.[1]
Solutions:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] However, it is crucial to determine the optimal concentration for your specific cell line.
-
Stepwise Dilution: Avoid adding the highly concentrated DMSO stock directly to the full volume of cell media.[1] Follow the recommended protocol for a gradual dilution.
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor. Adding a cold solution can decrease the solubility of the compound.[1]
-
Increase Final Volume: If your experimental design allows, increasing the final volume of the cell culture media can help to keep the compound in solution by lowering its final concentration.[1]
-
Sonication: If you still observe a precipitate in your intermediate dilution, brief sonication in a water bath can help to redissolve the compound.[1] Be cautious as excessive sonication can potentially degrade the compound.[1]
Visual Guides
Caption: Workflow for preparing and diluting this compound.
Caption: Logic for troubleshooting this compound precipitation.
References
Cdk-IN-15 stability issues in long-term experiments
Welcome to the technical support center for Cdk-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a particular focus on addressing stability issues that may arise during long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 456, is a potent inhibitor of Cyclin A.[1] It exerts its effects by targeting the Cyclin A/CDK2 complex, which plays a crucial role in the progression of the cell cycle, particularly during the S and G2 phases. By inhibiting this complex, this compound can induce cell cycle arrest, making it a valuable tool for cancer research and drug development.
Q2: What are the primary stability concerns for this compound in long-term experiments?
Like many small molecule inhibitors, the stability of this compound in aqueous cell culture media over extended periods can be a concern.[2][3] Factors such as temperature (37°C), pH of the media, exposure to light, and interactions with components of the culture media can lead to degradation of the compound.[2][3] This degradation can result in a decrease in the effective concentration of the inhibitor over time, potentially leading to inconsistent or misleading experimental results. For instance, a dual GPX4/CDK inhibitor was reported to have an in-vivo half-life of 5.4 hours, and its stability in cell culture could differ, necessitating replenishment in long-term experiments.[3]
Q3: How often should I replenish this compound in my long-term cell culture experiments?
To maintain a consistent and effective concentration of this compound, it is recommended to replenish the compound with every media change. For many cell lines and experimental setups, this translates to replacing the media and adding fresh inhibitor every 24 to 72 hours.[3] The optimal replenishment schedule should be determined empirically for your specific experimental conditions.
Q4: What are the recommended storage conditions for this compound stock solutions?
To ensure the long-term stability of your this compound stock solution, it is advisable to dissolve it in a suitable solvent, such as DMSO, aliquot it into small, single-use volumes, and store them at -20°C or -80°C.[2][4] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[2]
Troubleshooting Guide: this compound Stability and Activity
This guide provides solutions to common problems encountered during long-term experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Reduced or inconsistent inhibitory effect over time. | Compound Degradation: this compound may be degrading in the cell culture medium at 37°C.[2][3] | - Replenish the media with fresh this compound every 24-48 hours.[3]- Perform a stability study to determine the half-life of this compound under your specific experimental conditions (see Experimental Protocols).- Protect the culture plates from light, as light exposure can sometimes contribute to compound degradation. |
| Cellular Metabolism: Cells may be metabolizing this compound, reducing its effective concentration. | - Increase the frequency of media and compound replenishment.- Analyze cell lysates and conditioned media via HPLC-MS to detect potential metabolites. | |
| High variability between experimental replicates. | Inconsistent Compound Concentration: This could be due to incomplete solubilization of the stock solution or imprecise dilutions. | - Ensure the this compound stock solution is fully dissolved before making dilutions.- Use calibrated pipettes and proper mixing techniques to ensure accurate and consistent final concentrations in your culture wells. |
| Adsorption to Plasticware: Small molecules can sometimes adsorb to the surface of cell culture plates and pipette tips. | - Use low-protein-binding plasticware for your experiments.- Include a "no-cell" control to assess the amount of compound lost to non-specific binding.[2] | |
| Unexpected cytotoxicity or off-target effects. | High Inhibitor Concentration: Using concentrations significantly above the IC50 value can lead to non-specific effects.[5] | - Perform a dose-response experiment to determine the optimal, lowest effective concentration for your cell line.- Consult the literature for known off-target effects of Cyclin A inhibitors. |
| Solvent Toxicity: The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations.[5] | - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).[5]- Always include a vehicle control (media with the same concentration of solvent) in your experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Your specific cell culture medium (with and without serum)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium (both with and without serum) to the final working concentration you use in your experiments (e.g., 1 µM).
-
Incubation: Aliquot the working solutions into sterile, low-protein-binding tubes or wells of a plate. Incubate at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots from each condition. The time 0 sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
HPLC-MS Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact this compound remaining at each time point.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. Plot the percentage remaining against time to determine the degradation kinetics and half-life of the compound under your experimental conditions.
Visualizations
Caption: Simplified signaling pathway of Cyclin A/CDK2 inhibition by this compound.
References
Technical Support Center: Troubleshooting Cdk-IN-15 Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals using Cdk-IN-15, a hypothetical inhibitor of Cyclin-Dependent Kinase 15 (CDK15). The following resources are designed to help you identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended biological effect?
A1: this compound is designed to be a potent and selective inhibitor of Cyclin-Dependent Kinase 15 (CDK15). CDK15 has been implicated in promoting cell proliferation in certain cancers, such as breast and colorectal cancer.[1][2] The intended on-target effect of this compound is to inhibit the kinase activity of CDK15, leading to a reduction in cancer cell growth and proliferation.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target.[3] With kinase inhibitors like this compound, this often means inhibition of other kinases due to structural similarities in the ATP-binding pocket across the kinome. These off-target effects can lead to misleading experimental results, cellular toxicity, and a misunderstanding of the compound's true mechanism of action.
Q3: How can I begin to assess the potential for off-target effects with this compound in my experimental system?
A3: A multi-faceted approach is recommended. Start with a dose-response experiment to determine the concentration at which this compound elicits the intended biological response. Compare this with any observed cytotoxicity. Additionally, using a structurally unrelated CDK15 inhibitor (if available) or a genetic approach like siRNA or CRISPR to knockdown CDK15 can help confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guides
Issue 1: I'm observing significant cytotoxicity at concentrations required to inhibit CDK15.
-
Potential Cause: The high level of cell death may be due to off-target inhibition of kinases essential for cell survival.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a dose-response curve to determine the IC50 for both the intended CDK15 inhibition and for cell viability. A narrow therapeutic window suggests potential off-target toxicity.
-
Apoptosis Assays: Use assays such as Annexin V staining or caspase-3 cleavage to determine if the observed cell death is apoptotic.
-
Kinome Profiling: To identify potential off-target kinases responsible for the cytotoxicity, consider a broad kinase profiling assay, such as a KINOMEscan.[4][5]
-
Issue 2: The observed cellular phenotype does not align with the known functions of CDK15.
-
Potential Cause: The phenotype could be a result of this compound inhibiting an alternative signaling pathway.
-
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like Western blotting to probe the phosphorylation status of key proteins in related signaling pathways. For example, given that other CDKs are involved in cell cycle regulation, examine markers of cell cycle progression (e.g., phosphorylation of Rb, expression of cyclins).
-
Rescue Experiments: If you have identified a potential off-target kinase, attempt a rescue experiment. For example, if you suspect off-target inhibition of CDK2, overexpressing a drug-resistant mutant of CDK2 might rescue the observed phenotype.
-
Consult Off-Target Databases: Although this compound is hypothetical, for known inhibitors, you can consult public databases that list known off-target interactions.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents hypothetical data from a KINOMEscan assay, showing the binding affinity of this compound to its primary target (CDK15) and a selection of potential off-target kinases. Lower Kd values indicate stronger binding.
| Kinase | Kd (nM) | On-Target/Off-Target |
| CDK15 | 15 | On-Target |
| CDK2 | 250 | Off-Target |
| CDK5 | 450 | Off-Target |
| PAK4 | 800 | Off-Target |
| MEK1 | >10,000 | Off-Target |
| ERK2 | >10,000 | Off-Target |
Table 2: Hypothetical Effect of this compound on Cell Viability and Target Phosphorylation
This table summarizes hypothetical IC50 values for this compound in a breast cancer cell line known to express high levels of CDK15.
| Assay | Cell Line | IC50 (nM) |
| CDK15 Substrate Phosphorylation | MCF-7 | 25 |
| Cell Viability (72 hours) | MCF-7 | 500 |
Experimental Protocols
Protocol 1: Cell-Based Western Blot for Target and Off-Target Kinase Activity
-
Objective: To assess the phosphorylation status of a known CDK15 substrate and a potential off-target substrate in cells treated with this compound.
-
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., MCF-7) and allow cells to adhere. Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 250, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated form of a CDK15 substrate (e.g., p-PAK4), a potential off-target substrate (e.g., p-Rb), and their total protein counterparts. Also, include a loading control like GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
Protocol 2: Kinome-Wide Inhibitor Selectivity Profiling (KINOMEscan®)
-
Objective: To determine the binding affinity of this compound against a large panel of human kinases.
-
Methodology:
-
Assay Principle: This is a competition binding assay. The test compound (this compound) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[6]
-
Procedure: This assay is typically performed by a specialized contract research organization (CRO).
-
Sample Submission: Provide the CRO with a sample of this compound at a specified concentration and purity.
-
Data Analysis: The results are typically provided as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. These can be converted to dissociation constants (Kd) for more quantitative comparison. The data is often visualized using a TREEspot™ diagram.
-
Mandatory Visualization
Caption: Hypothetical CDK15 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
Caption: A logical diagram for troubleshooting unexpected results with this compound.
References
Technical Support Center: Managing Cytotoxicity of Cyclin-Dependent Kinase (CDK) Inhibitors
Disclaimer: Information regarding a specific molecule designated "Cdk-IN-15" is not publicly available in the reviewed scientific literature. The following troubleshooting guides and FAQs are based on the well-documented class of Cyclin-Dependent Kinase (CDK) inhibitors and are intended to provide general guidance for researchers encountering cytotoxicity during their experiments with these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity for CDK inhibitors?
A1: The primary on-target effect of CDK inhibitors is to block cell cycle progression.[1][2][3] This can lead to cytotoxicity through several mechanisms:
-
Cell Cycle Arrest: By inhibiting CDKs, these compounds prevent cells from progressing through the cell cycle, which can trigger apoptosis (programmed cell death) in cancer cells that are dependent on rapid proliferation.[1][4]
-
Induction of Senescence: Prolonged cell cycle arrest can lead to a state of irreversible growth arrest known as senescence, which can also contribute to anti-tumor effects.[5][6][7]
-
Off-Target Effects: At higher concentrations, some CDK inhibitors may bind to other kinases or cellular targets, leading to unintended and potentially toxic effects.[1][8]
Q2: How can I differentiate between on-target and off-target cytotoxicity?
A2: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Dose-Response Correlation: On-target effects should correlate with the inhibitor's potency for its intended CDK target (e.g., IC50 for enzyme inhibition vs. IC50 for cytotoxicity). A large discrepancy may suggest off-target toxicity.
-
Rescue Experiments: If the cytotoxicity is on-target, it might be rescued by expressing a drug-resistant mutant of the target CDK.
-
Use of Structurally Different Inhibitors: Comparing the effects of multiple, structurally distinct inhibitors that target the same CDK can help identify compound-specific off-target effects.
-
Target Engagement Assays: Directly measure the binding of the inhibitor to its intended CDK target and potential off-target kinases within the cell.
Q3: What are some general strategies to minimize the cytotoxicity of CDK inhibitors in my cell culture experiments?
A3: Minimizing cytotoxicity is often a matter of optimizing experimental conditions. Consider the following:
-
Optimize Concentration: Use the lowest concentration of the inhibitor that still achieves the desired biological effect. A full dose-response curve is essential.
-
Control Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Always include a vehicle-only control.
-
Optimize Cell Seeding Density: Cells seeded at too low a density can be more susceptible to drug-induced toxicity.
-
Maintain Healthy Cell Cultures: Use cells that are in the logarithmic growth phase and ensure optimal culture conditions (media, serum, etc.) as stressed cells may be more sensitive to toxic effects.[9]
-
Consider Co-treatments: In some cases, co-treatment with antioxidants like N-acetylcysteine might mitigate cytotoxicity if oxidative stress is a contributing factor.[9]
Troubleshooting Guides
Problem 1: High cell death observed at concentrations expected to be non-toxic.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity: The specific cell line you are using may be exceptionally sensitive to the CDK inhibitor. | Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the precise IC50 for cytotoxicity in your specific cell line. |
| Solvent Toxicity: The solvent (e.g., DMSO) used to dissolve the inhibitor may be causing toxicity at the concentration used. | Ensure the final solvent concentration is at a non-toxic level (e.g., ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Incorrect Compound Concentration: The stock solution of the inhibitor may be at a higher concentration than labeled. | Verify the concentration of your stock solution. If possible, have the compound's identity and purity confirmed by an independent analytical method. |
| Sub-optimal Cell Health: Cells may have been stressed prior to or during the experiment. | Ensure cells are healthy, in logarithmic growth phase, and free from contamination. Standardize cell culture conditions.[9] |
Problem 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Reagent Variability: Different lots of the CDK inhibitor may have varying purity or potency. | Use a single, quality-controlled batch of the inhibitor for a set of experiments. If you must switch batches, perform a bridging experiment to ensure consistency. |
| Variations in Cell Culture Conditions: Inconsistent media components, serum concentration, or incubation times can affect cell sensitivity. | Standardize all cell culture and experimental parameters. Use the same batch of media and serum, and precisely control incubation times. |
| Assay Interference: The CDK inhibitor may interfere with the reagents of your cytotoxicity assay (e.g., formazan-based assays like MTT). | Use an orthogonal method to confirm viability results (e.g., a membrane integrity assay like LDH release or a dye exclusion assay like Trypan Blue). |
| Inconsistent Cell Seeding: Variations in the number of cells seeded per well can lead to variability in results. | Ensure accurate and consistent cell counting and seeding for each experiment. |
Quantitative Data for Representative CDK Inhibitors
The following table summarizes publicly available cytotoxicity data for several well-characterized CDK inhibitors. Note: These values are highly dependent on the cell line and assay conditions used and should be considered as examples.
| CDK Inhibitor | Primary CDK Targets | Example Cell Line | Cytotoxicity IC50 | Reference |
| Palbociclib | CDK4/6 | Various | Varies widely | [10] |
| Ribociclib | CDK4/6 | Various | Varies widely | [11] |
| Abemaciclib | CDK4/6 | Various | Varies widely | [11] |
| AT7519 | CDK1, 2, 4, 5, 9 | Various | Nanomolar to low micromolar range | [1][12] |
| Dinaciclib | CDK1, 2, 5, 9 | Various | Nanomolar range | [8] |
Experimental Protocols
Protocol: Assessing Cytotoxicity using the MTT Assay
This protocol provides a general framework for assessing cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
2. Compound Treatment:
-
Prepare serial dilutions of the CDK inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include untreated control wells and vehicle-only control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
5. Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the dose-response curve and calculate the IC50 value.
Visualizations
Caption: Generalized signaling pathway of CDK inhibitor-induced cytotoxicity.
References
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell division - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cdk activity drives senescence from G2 phase | bioRxiv [biorxiv.org]
- 7. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Differences in Toxicity Profiles and Impact on CDK4/6 Inhibitor Treatment Choice [theoncologynurse.com]
- 12. CDK Blockade Using AT7519 Suppresses Acute Myeloid Leukemia Cell Survival through the Inhibition of Autophagy and Intensifies the Anti-leukemic Effect of Arsenic Trioxide - PMC [pmc.ncbi.nlm.nih.gov]
Cdk-IN-15 precipitation in aqueous solutions
Welcome to the technical support center for Cdk-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to its solubility and potential precipitation in aqueous solutions.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues encountered when preparing aqueous working solutions of this compound from a concentrated stock.
Issue: Precipitate forms after diluting a this compound DMSO stock into an aqueous buffer or cell culture medium.
This is a common occurrence for hydrophobic small molecules like many kinase inhibitors.[1][2][3] The dramatic change in solvent polarity when diluting a high-concentration DMSO stock into an aqueous environment can cause the compound to "crash out" or precipitate as its aqueous solubility limit is exceeded.[1][2]
Below is a workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For this compound and many other kinase inhibitors, the recommended solvent for creating high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as the solvent is hygroscopic and can absorb water from the atmosphere, which may reduce the compound's solubility.[1]
Q2: What is the maximum concentration of DMSO that cells can tolerate in culture?
A2: The tolerance to DMSO varies significantly between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, with an ideal target of less than 0.1% to minimize the risk of cytotoxicity or off-target effects.[2][3] It is imperative to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.[1][2]
Q3: How should I store this compound solutions?
A3: Proper storage is critical for maintaining the stability and integrity of the inhibitor.[1]
-
Solid Powder: Store at -20°C, desiccated and protected from light.
-
DMSO Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C for long-term stability.[5][6] When ready to use, thaw an aliquot and keep it on ice during the experiment.[4]
-
Aqueous Working Solutions: It is not recommended to store this compound in aqueous solutions for extended periods. Prepare fresh working dilutions from the DMSO stock for each experiment.[2][4]
Q4: Can I sonicate my solution if I see a precipitate?
A4: Yes, brief sonication can be a useful method to help redissolve small amounts of precipitate that may have formed after dilution.[4] However, this should be done cautiously. If the compound remains precipitated after sonication, it is a strong indication that the concentration is above its solubility limit in that specific solution.
Q5: Could the buffer composition be the cause of precipitation?
A5: Yes, the composition of your aqueous buffer, including its pH and the presence of certain ions, can influence the solubility of this compound.[1] The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[1] If you continue to face issues, experimenting with different buffer formulations or adjusting the pH may improve solubility.
Experimental Protocols & Data
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a general procedure to minimize precipitation when diluting a this compound DMSO stock into an aqueous medium.
1. Preparation of High-Concentration DMSO Stock (e.g., 10 mM):
- Bring the vial of solid this compound and a bottle of fresh, anhydrous DMSO to room temperature.
- Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM) based on the molecular weight of the compound.
- Add the calculated volume of DMSO to the vial.
- Vortex or sonicate briefly until the solid is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in appropriate vials and store at -80°C.
2. Preparation of Aqueous Working Solution (e.g., 10 µM Final Concentration):
- Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
- Crucial Step (Stepwise Dilution): Do not add the concentrated stock directly to your final volume of aqueous buffer. First, perform an intermediate dilution in 100% DMSO to get closer to your final concentration (e.g., dilute the 10 mM stock to 1 mM in DMSO).[2]
- Pre-warm your final aqueous solution (e.g., cell culture medium) to the experimental temperature (e.g., 37°C).[3]
- While gently vortexing or swirling the aqueous solution, add the required volume of the intermediate DMSO dilution dropwise.[3] For example, add 10 µL of a 1 mM intermediate stock to 990 µL of medium to achieve a final concentration of 10 µM with 1% DMSO. Adjust volumes to ensure the final DMSO concentration is as low as possible and tolerated by your cells.
- Visually inspect the solution for any signs of precipitation. Use the freshly prepared working solution immediately.
Solubility Data
| Solvent | Solubility | Remarks |
| DMSO | High | Recommended for stock solutions. Use anhydrous DMSO.[7] |
| Ethanol | Moderate | Can be used as a co-solvent. |
| Water / Aqueous Buffer | Very Low | Expected to be poorly soluble. Precipitation is common upon dilution from organic solvent stocks.[7] |
Signaling Pathway Context
This compound is an inhibitor of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle. Understanding this pathway is essential for interpreting experimental results.
Caption: Simplified diagram of the cell cycle regulated by CDK-cyclin complexes.
References
Technical Support Center: Ensuring Consistent Activity of CDK2/Cyclin A Inhibitors in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results when working with Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A inhibitors.
While specific data for Cdk-IN-15 is limited in publicly available literature, this guide utilizes Roscovitine (also known as Seliciclib or CYC202) as a well-characterized model compound that selectively inhibits CDK2/Cyclin A. The principles, protocols, and troubleshooting advice provided here are broadly applicable to other inhibitors targeting the same complex, including this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CDK2/Cyclin A inhibitors like Roscovitine?
A1: Roscovitine is a purine (B94841) analog that functions as an ATP-competitive inhibitor of several cyclin-dependent kinases.[1][2] It binds to the ATP-binding pocket of the CDK catalytic subunit, preventing the phosphorylation of downstream substrates essential for cell cycle progression.[1] Its primary targets are CDK1, CDK2, CDK5, CDK7, and CDK9, with a particularly high affinity for CDK2/Cyclin A and CDK2/Cyclin E complexes.[1][3] This inhibition leads to cell cycle arrest, primarily at the G1/S and G2/M phases, and can induce apoptosis in cancer cells.[1][2]
Q2: How should I prepare and store stock solutions of Roscovitine?
A2: Proper preparation and storage are critical for maintaining the activity of the inhibitor.
-
Solubilization: Roscovitine is soluble in DMSO at concentrations up to 50 mM or 71 mg/mL and in ethanol (B145695) at approximately 30 mg/mL.[1][3][4] It is sparingly soluble in aqueous buffers.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.[5]
-
Storage of Solid Compound: The solid (powder) form of Roscovitine should be stored at -20°C, where it is stable for at least 4 years.[4]
-
Storage of Stock Solutions: Prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to 3 months or at -80°C for up to one year.[2][3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[6]
Q3: I'm observing precipitation when I dilute my DMSO stock solution in cell culture media. What should I do?
A3: Precipitation is a common issue with hydrophobic compounds like many kinase inhibitors when diluted into an aqueous environment. Here are some solutions:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. First, create an intermediate dilution in a smaller volume of pre-warmed media, mix thoroughly, and then add this to the final culture volume.
-
Gentle Warming and Mixing: After dilution, you can gently warm the media to 37°C and mix by inverting or vortexing lightly to aid dissolution.
-
Use of a Surfactant: In some cases, a small amount of a biocompatible surfactant like Tween 80 can help maintain solubility in in vivo formulations, though this should be carefully tested for its effects on cells in vitro.[3]
Q4: What are the expected cellular effects of inhibiting CDK2/Cyclin A?
A4: Inhibition of CDK2/Cyclin A primarily disrupts cell cycle progression and can lead to apoptosis. Key cellular effects include:
-
Cell Cycle Arrest: Roscovitine has been shown to arrest cells in the G0, G1, S, or G2/M phases, depending on the cell line, dose, and duration of treatment.[1]
-
Inhibition of Retinoblastoma (Rb) Phosphorylation: CDK2 is a key kinase that phosphorylates the Rb protein. Inhibition of CDK2 leads to reduced Rb phosphorylation, which can be detected by Western blot using phospho-specific antibodies.[7]
-
Downregulation of Mcl-1: Roscovitine has been shown to down-regulate the anti-apoptotic protein Mcl-1, contributing to its pro-apoptotic effects.[5]
-
Induction of Apoptosis: By arresting the cell cycle and modulating the expression of apoptosis-related proteins, CDK2/Cyclin A inhibitors can induce programmed cell death in cancer cells.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower than expected inhibitor activity | 1. Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Precipitation of the inhibitor: Compound falling out of solution in the cell culture media. 3. Incorrect concentration: Errors in calculating dilutions. | 1. Prepare fresh aliquots of the inhibitor from a new solid stock. Store stock solutions at -80°C for long-term stability. 2. Visually inspect the media for precipitates after adding the inhibitor. Follow the recommendations in FAQ Q3 for improving solubility. 3. Double-check all calculations for preparing stock and working solutions. |
| High levels of cell death, even at low concentrations | 1. Solvent toxicity: Final DMSO concentration is too high for the specific cell line. 2. Off-target effects: The inhibitor may be affecting other essential kinases at the concentrations used. 3. Cell line sensitivity: The cell line being used is particularly sensitive to CDK inhibition or the specific inhibitor. | 1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. 2. Consult the kinase selectivity profile (see Table 2). Use the lowest effective concentration of the inhibitor. 3. Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. |
| No effect on cell cycle or proliferation | 1. Cell line resistance: The cell line may have alterations in the cell cycle pathway that bypass the need for CDK2 activity. 2. Insufficient inhibitor concentration or incubation time: The dose or duration of treatment is not sufficient to elicit a response. 3. Inactivated inhibitor: The inhibitor has degraded due to improper handling or storage. | 1. Choose a cell line known to be sensitive to CDK2 inhibition. Check the literature for IC50 values in different cell lines (see Table 3). 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. Prepare a fresh stock solution of the inhibitor and repeat the experiment. |
| Variability between experimental replicates | 1. Inconsistent cell seeding: Uneven number of cells plated in different wells. 2. "Edge effects" in multi-well plates: Evaporation from the outer wells can concentrate the inhibitor and affect cell growth. 3. Incomplete dissolution of the inhibitor: Uneven distribution of the compound in the media. | 1. Ensure a homogenous cell suspension and use careful pipetting techniques. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Ensure the inhibitor is fully dissolved in the media before adding it to the cells. Mix the plate gently after adding the compound. |
Quantitative Data Summary
Table 1: Physicochemical and Solubility Properties of Roscovitine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₆N₆O | [1] |
| Molecular Weight | 354.45 g/mol | [1] |
| Solubility in DMSO | ≥ 50 mM (71 mg/mL) | [1][3] |
| Solubility in Ethanol | ~30 mg/mL | [4] |
| Aqueous Solubility | Sparingly soluble | [4] |
Table 2: Kinase Selectivity Profile of Roscovitine (IC50 Values)
| Kinase Target | IC50 (µM) | Reference(s) |
| CDK2/Cyclin A | 0.70 | [1][3] |
| CDK2/Cyclin E | 0.70 | [1][3] |
| CDK1/Cyclin B (cdc2) | 0.65 | [1][3] |
| CDK5/p25 | 0.16 | [1][3] |
| CDK7/Cyclin H | 0.46 | [1] |
| CDK9/Cyclin T1 | 0.60 | [1] |
| CDK4/Cyclin D1 | >100 | [1] |
| CDK6/Cyclin D3 | >100 | [1] |
| ERK2 | 14 | [3] |
Table 3: Roscovitine IC50 Values in Various Cancer Cell Lines (Cell Viability)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference(s) |
| Average of 60 cell lines | Various | ~16 | 48 hours | [3] |
| HeLa | Cervical Cancer | ~15-20 | 72 hours | [9] |
| C33A | Cervical Cancer | ~20-25 | 72 hours | [9] |
| SiHa | Cervical Cancer | ~20-25 | 72 hours | [9] |
| U-2 OS | Osteosarcoma | 11.3 | 96 hours | |
| Saos-2 | Osteosarcoma | 15.6 | 96 hours | |
| MM.1S | Multiple Myeloma | 15-25 | 24 hours | [5] |
| OPM2 | Multiple Myeloma | 15-25 | 24 hours | [5] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the IC50 value of a CDK2/Cyclin A inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CDK2/Cyclin A inhibitor (e.g., Roscovitine)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl or pure DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X working solution of the inhibitor by serial dilution in complete medium from your DMSO stock. A typical starting range for Roscovitine would be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the 2X inhibitor dilutions.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Target Engagement
This protocol is for assessing the phosphorylation status of Rb, a downstream target of CDK2, following inhibitor treatment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
CDK2/Cyclin A inhibitor (e.g., Roscovitine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat cells with the inhibitor at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).[7]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control.
-
Visualizations
Caption: Simplified CDK2/Cyclin A signaling pathway and the point of inhibition.
Caption: General experimental workflow for inhibitor characterization.
References
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CDKs with Roscovitine Increases Sensitivity to DNA Damaging Drugs of Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CDK Inhibitor (Cdk-IN-15)
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing Cdk-IN-15?
A1: For long-term stability, CDK inhibitors are typically stored as a solid at -20°C or -80°C. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C. Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended.
Q2: How can I assess the stability of this compound in my experimental conditions?
A2: The stability of a CDK inhibitor can be assessed by incubating the compound under your experimental conditions (e.g., in cell culture media at 37°C) for various durations. At each time point, the remaining concentration of the active compound can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: I am not observing the expected biological effect of this compound. What are the potential reasons?
A3: Several factors could contribute to a lack of efficacy:
-
Degradation: The compound may have degraded due to improper storage or instability in the experimental medium.
-
Solubility: The compound may not be fully dissolved, leading to a lower effective concentration.
-
Cell Line Specificity: The targeted CDK may not be essential for the proliferation of your specific cell line, or the cells may have intrinsic resistance mechanisms.
-
Incorrect Dosage: The concentration of the inhibitor may be too low to achieve a significant biological effect.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions from solid compound. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles. |
| Solvent Evaporation | Ensure stock solution vials are tightly sealed. Re-measure the concentration of your stock solution if it has been stored for an extended period. |
| Inconsistent Cell Culture Conditions | Standardize cell seeding density, passage number, and media composition for all experiments. |
Issue 2: Poor Solubility of this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | Consult the manufacturer's datasheet for the recommended solvent. If not available, test solubility in common biocompatible solvents like DMSO or ethanol. |
| Precipitation in Aqueous Media | Prepare a high-concentration stock solution in an appropriate organic solvent. When diluting into aqueous media, add the stock solution dropwise while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but check for temperature sensitivity.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Incubate this compound in the desired experimental medium (e.g., cell culture media) at a relevant temperature (e.g., 37°C). Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Extraction: Extract the compound from the medium using a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted samples by HPLC using a suitable column and mobile phase.
-
Quantification: Determine the peak area of this compound at each time point and calculate the percentage of the compound remaining relative to the 0-hour time point.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for CDK inhibitors and a typical experimental workflow for evaluating their efficacy.
Caption: General signaling pathway of a CDK4/6 inhibitor like this compound.
Caption: A typical experimental workflow to assess the efficacy of this compound.
Technical Support Center: Cdk-IN-15 and Cyclin A/CDK Inhibitors
This technical support center provides guidance for researchers using Cdk-IN-15, a potent Cyclin A inhibitor. Due to the limited publicly available data on the cell line-specific responses of this compound, this guide also offers broader troubleshooting and experimental protocols for Cyclin A/CDK inhibitors in general. This information is intended to serve as a valuable resource for designing experiments and interpreting results.
Introduction to this compound
This compound, also identified as Compound 456, is a potent inhibitor of Cyclin A.[1] It exhibits an in vitro IC50 of 0.14 μM, indicating strong activity against its target.[1] As a Cyclin A inhibitor, this compound is expected to interfere with the cell cycle, primarily by targeting the activity of Cyclin A-dependent kinases (CDKs), such as CDK2 and CDK1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a Cyclin A inhibitor like this compound?
A1: Cyclin A, in complex with CDK2 and CDK1, is essential for the S-phase and G2/M transitions of the cell cycle, respectively. An inhibitor of Cyclin A would block the formation or function of these complexes, preventing the phosphorylation of key substrates necessary for DNA replication and entry into mitosis. This typically leads to cell cycle arrest, primarily in the G1 and G2 phases.[2]
Q2: How do I select an appropriate cell line to test this compound?
A2: Cell line sensitivity to CDK inhibitors can be highly variable.[3][4] A good starting point is to choose cell lines with a known dependency on the CDK2/Cyclin A axis for proliferation. This is often the case in cancers with specific genetic alterations, such as CCNE1 (Cyclin E1) amplification or loss of the retinoblastoma (RB1) tumor suppressor.[3][5] It is advisable to screen a panel of cell lines from your cancer type of interest to identify the most sensitive models.
Q3: What are the common mechanisms of resistance to CDK inhibitors?
A3: Resistance to CDK inhibitors can arise through several mechanisms. These include the upregulation of the target CDK or its cyclin partner, mutations in the drug-binding site of the CDK, or the activation of bypass signaling pathways that circumvent the need for the targeted CDK.[5] For example, cells can sometimes compensate for CDK2 inhibition by upregulating CDK1 activity.[6]
Q4: What are potential off-target effects of CDK inhibitors?
A4: While newer generations of CDK inhibitors are designed for higher selectivity, off-target effects are still possible, especially at higher concentrations.[7][8] These can include inhibition of other kinases due to the conserved nature of the ATP-binding pocket.[9] It is crucial to perform experiments that confirm the on-target effect, such as assessing the phosphorylation status of direct CDK substrates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect on cell viability at expected concentrations. | The chosen cell line may be intrinsically resistant. | Screen a broader panel of cell lines to find a sensitive model. Confirm that the cell line expresses the target (Cyclin A/CDK2) and is dependent on this pathway for proliferation.[3] |
| The inhibitor may be degrading in the culture medium. | Prepare fresh stock solutions of this compound for each experiment. Minimize the time the inhibitor is in the medium before analysis. | |
| The experimental endpoint is not appropriate. | A lack of effect on viability might mask a cytostatic effect. Perform a cell cycle analysis to check for arrest in G1 or G2 phases.[10] | |
| High variability between replicate experiments. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before plating.[11] |
| Edge effects in multi-well plates. | Avoid using the outer wells of 96-well plates for treatment groups, as they are more prone to evaporation. Fill these wells with sterile PBS or medium.[11] | |
| Inconsistent drug concentration due to pipetting errors. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the treatment medium for each concentration to add to replicate wells. | |
| Unexpected cell death at low concentrations. | The inhibitor may have off-target cytotoxic effects in the chosen cell line. | Perform a dose-response curve over a wide range of concentrations to determine the therapeutic window. Assess markers of apoptosis (e.g., cleaved PARP, Caspase-3) by western blot to confirm the mechanism of cell death. |
| The solvent (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent is consistent across all wells (including the vehicle control) and is below the toxic threshold for your cell line (typically <0.5%). | |
| Western blot shows no change in pRb or other CDK substrates. | The time point of analysis is not optimal. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time to observe changes in substrate phosphorylation. |
| The antibody is not specific or sensitive enough. | Validate your antibodies using positive and negative controls. Ensure you are using an antibody specific to the phosphorylation site of interest. | |
| The protein lysate quality is poor. | Prepare lysates using buffers containing protease and phosphatase inhibitors to preserve protein phosphorylation.[12] |
Data Presentation
The following tables represent example data that could be generated when testing a Cyclin A/CDK inhibitor.
Table 1: Anti-proliferative Activity of a Cyclin A/CDK Inhibitor in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Features | IC50 (µM) |
| OVCAR-3 | Ovarian Cancer | CCNE1 Amplified | 0.25 |
| MDA-MB-231 | Breast Cancer | RB1 proficient, TP53 mutant | 1.5 |
| HCT116 | Colon Cancer | RB1 proficient | 0.8 |
| BT-549 | Breast Cancer | RB1 deficient | >10 |
Table 2: Effect of a Cyclin A/CDK Inhibitor (at 1 µM) on Cell Cycle Distribution in OVCAR-3 Cells after 24 hours
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 45.2% | 35.1% | 19.7% |
| Inhibitor | 68.5% | 15.3% | 16.2% |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.[14]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[14]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Western Blot for CDK Substrate Phosphorylation
This protocol is for detecting changes in the phosphorylation of key cell cycle proteins, such as Retinoblastoma (Rb), following inhibitor treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-Cyclin A, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different durations.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[12]
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[12]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[15]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL reagents to detect the signal with an imaging system.[15]
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached with trypsin, combined with the supernatant, and pelleted by centrifugation.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Visualizations
Caption: this compound targets Cyclin A-dependent kinase complexes.
Caption: Experimental workflow for characterizing this compound.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. incyclixbio.com [incyclixbio.com]
- 3. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Response to CK II Inhibitor Silmitasertib and CDKs Inhibitor Dinaciclib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progression after First-Line Cyclin-Dependent Kinase 4/6 Inhibitor Treatment: Analysis of Molecular Mechanisms and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Showdown: Dinaciclib versus Flavopiridol in Cancer Therapy
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs targeting the fundamental machinery of cell cycle progression. Among these, Dinaciclib (B612106) and Flavopiridol have been the subject of extensive preclinical investigation. This guide provides a detailed comparison of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While both compounds function as pan-CDK inhibitors, notable differences in potency, selectivity, and therapeutic index have been observed.
Unveiling the Molecular Battleground: Mechanism of Action
Both Dinaciclib and Flavopiridol exert their anticancer effects by inhibiting multiple CDKs, which are key regulators of cell cycle transitions and transcription. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of crucial substrates, leading to cell cycle arrest and apoptosis.[1]
Dinaciclib is recognized as a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[1] Flavopiridol also targets a broad spectrum of CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1] The inhibition of transcriptional CDKs, particularly CDK9, is a key mechanism for inducing apoptosis by preventing the transcription of anti-apoptotic proteins like Mcl-1.[1]
In Vitro Potency: A Head-to-Head Comparison
Preclinical studies have consistently demonstrated that Dinaciclib is a more potent CDK inhibitor than Flavopiridol. This is evident when comparing their half-maximal inhibitory concentrations (IC50) against a panel of purified CDK enzymes.
| Inhibitor | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK9 (nM) |
| Dinaciclib | 3[2] | 1[2] | 100[3] | 1[2] | 4[2] |
| Flavopiridol | ~40 | ~40 | ~40 | - | 20 |
The superior potency of Dinaciclib at the enzymatic level translates to greater efficacy in cellular assays. Numerous studies have reported the potent anti-proliferative effects of both agents across a wide range of cancer cell lines. However, Dinaciclib generally exhibits lower IC50 values, indicating it is effective at lower concentrations. For instance, in the metastatic ovarian cancer cell line SKOV-3, Dinaciclib demonstrated an LD50 of 15 nM, whereas Flavopiridol had an LD50 of 180 nM.[4][5]
| Cell Line | Cancer Type | Dinaciclib IC50 (nM) | Flavopiridol IC50 (nM) |
| A2780 | Ovarian Cancer | ~11 (median for various cancer cell lines)[6] | - |
| OVCAR3 | Ovarian Cancer | ~11 (median for various cancer cell lines)[6] | - |
| SKOV-3 | Ovarian Cancer | 15 (LD50)[4][5] | 180 (LD50)[4][5] |
| NT2/D1 | Nonseminomatous Testicular Cancer | 800[7] | - |
| NCCIT | Nonseminomatous Testicular Cancer | 3700[8] | - |
| U87 | Glioblastoma | 10-20[8] | - |
| T98G | Glioblastoma | >500[8] | - |
| RPMI8226 | Multiple Myeloma | 40-80[8] | - |
| H929 | Multiple Myeloma | 40-80[8] | - |
Cellular Effects: Cell Cycle Arrest and Apoptosis
Both Dinaciclib and Flavopiridol induce cell cycle arrest, a direct consequence of CDK inhibition. In ovarian cancer cells, Dinaciclib treatment led to an accumulation of cells in the G2/M phase.[6] Similarly, in oral squamous cell carcinoma cell lines, Dinaciclib induced cell cycle arrest at both the G1/S and G2/M transitions.[9] Flavopiridol has also been shown to cause cell cycle arrest at the G1 and G2/M phases in various cancer cell lines.
A critical measure of anticancer efficacy is the ability to induce programmed cell death, or apoptosis. Both drugs are potent inducers of apoptosis. Dinaciclib has been shown to significantly increase the percentage of apoptotic cells in various cancer models. In nonseminomatous testicular cancer cells, Dinaciclib treatment at its IC50 concentration increased the sub-G1 (apoptotic) population.[1] In lymphoma Raji cells, 20 μM Dinaciclib significantly increased the apoptosis rate.[10] Similarly, Flavopiridol has been demonstrated to induce apoptosis in a dose-dependent manner in ovarian granulosa cells.[1] While direct comparative quantitative data on apoptosis induction is limited, the literature suggests Dinaciclib's greater potency often leads to a more robust apoptotic response at lower concentrations.[1]
Therapeutic Index: A Preclinical Advantage for Dinaciclib
The therapeutic index, a ratio of the maximum tolerated dose to the minimum effective dose, is a crucial parameter in drug development. Preclinical studies have suggested that Dinaciclib possesses a more favorable therapeutic index compared to Flavopiridol.[6][11] In preclinical models, Dinaciclib demonstrated a therapeutic index of >10, while Flavopiridol's was <1, indicating a wider margin of safety for Dinaciclib.[6] This suggests that Dinaciclib may be better tolerated at effective doses, a significant advantage in a clinical setting.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability following treatment with a CDK inhibitor using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and allow them to adhere overnight.[12]
-
Treatment: Treat cells with a serial dilution of the CDK inhibitor (e.g., Dinaciclib or Flavopiridol). Include a vehicle-only control (e.g., DMSO).[12]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[12][13]
-
Data Analysis: Normalize absorbance values to the vehicle control and plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.[12]
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following CDK inhibitor treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of the CDK inhibitor for the chosen duration. Include a vehicle control.[12]
-
Cell Harvest: Harvest both adherent and floating cells to include apoptotic populations.[12]
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol.[12]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[12]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
-
Cell Seeding and Treatment: Seed cells and treat with the CDK inhibitor as described for the cell cycle analysis.
-
Cell Harvest: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-labeled Annexin V and PI according to the manufacturer's protocol.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The preclinical data strongly suggests that both Dinaciclib and Flavopiridol are potent pan-CDK inhibitors with significant anticancer activity. However, Dinaciclib consistently demonstrates superior potency in both enzymatic and cellular assays, along with a more favorable therapeutic index in in vivo models.[1] This suggests that Dinaciclib may offer a wider therapeutic window and potentially greater clinical efficacy. Further head-to-head clinical trials are necessary to definitively establish the comparative clinical utility of these two agents.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer [frontiersin.org]
- 6. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Selectivity Profiles of Cdk-IN-15 and Dinaciclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profiles of two cyclin-dependent kinase (CDK) inhibitors: Cdk-IN-15 and Dinaciclib. Understanding the nuanced differences in their targets is crucial for predicting their therapeutic efficacy, potential off-target effects, and overall mechanism of action. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and Dinaciclib
Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This compound has been identified as two distinct molecules in available literature. For the purpose of a detailed comparison, this guide will focus on CDK4/6-IN-15 , an orally active and selective inhibitor of CDK4 and CDK6. Another compound, referred to as this compound (Compound 456), is a potent Cyclin A inhibitor, but a detailed selectivity profile is not publicly available, precluding a direct comparison.
Dinaciclib (formerly SCH 727965) is a potent, small-molecule inhibitor of several CDKs and is considered a pan-CDK inhibitor. It has been investigated in numerous clinical trials for various cancers.
Kinase Selectivity Profile Comparison
The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its biological activity and therapeutic window. The following table summarizes the inhibitory activity (IC50) of CDK4/6-IN-15 and Dinaciclib against a panel of key kinases. Lower IC50 values indicate greater potency.
| Kinase Target | CDK4/6-IN-15 IC50 (nM) | Dinaciclib IC50 (nM) | References |
| CDK1 | - | 3 | [1] |
| CDK2 | - | 1 | [1] |
| CDK4 | Potent inhibitor | ~100 | [1][2] |
| CDK5 | - | 1 | [1] |
| CDK6 | Potent inhibitor | >60 | [1][2] |
| CDK7 | - | 60-100 | [1] |
| CDK9 | - | 4 | [1] |
| FLT3 | >90% inhibition at 10 µM | - | [2] |
| MYLK4 | >90% inhibition at 10 µM | - | [2] |
Note: Specific IC50 values for CDK4/6-IN-15 against CDK4 and CDK6 are not publicly available, but it is described as a potent inhibitor of these kinases.
Mechanism of Action and Cellular Effects
The differing selectivity profiles of CDK4/6-IN-15 and Dinaciclib translate to distinct mechanisms of action at the cellular level.
CDK4/6-IN-15 , as a selective CDK4/6 inhibitor, primarily targets the G1-S phase transition of the cell cycle. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing G1 cell cycle arrest.[2]
Dinaciclib , with its broader selectivity, impacts multiple phases of the cell cycle and transcription.
-
CDK1 and CDK2 Inhibition: Leads to cell cycle arrest at the G2/M and G1/S transitions, respectively.[1]
-
CDK5 Inhibition: Aberrant CDK5 activity has been implicated in cancer, and its inhibition may contribute to anti-tumor effects.[1]
-
CDK9 Inhibition: As a component of the positive transcription elongation factor b (P-TEFb), CDK9 is crucial for the transcription of many genes, including anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by Dinaciclib suppresses transcription, leading to apoptosis.[1]
Signaling Pathway Visualization
The following diagram illustrates the canonical cell cycle pathway, highlighting the points of inhibition for both CDK4/6-IN-15 and Dinaciclib.
Caption: Simplified cell cycle and transcription pathways showing the points of inhibition for CDK4/6-IN-15 and Dinaciclib.
Experimental Protocols
The determination of kinase inhibitor selectivity and potency relies on robust biochemical and cellular assays. Below are generalized protocols for common methods used in the characterization of compounds like this compound and Dinaciclib.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: A purified active kinase is incubated with its specific substrate and ATP. The inhibitor is added at varying concentrations, and the rate of substrate phosphorylation is measured. This is often detected using methods like radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
General Protocol:
-
Reagents: Purified recombinant kinase, specific peptide or protein substrate, ATP, kinase buffer (containing MgCl₂, DTT, etc.), and the test inhibitor (e.g., this compound or Dinaciclib) serially diluted in DMSO.
-
Assay Setup: In a microplate, combine the kinase, substrate, and inhibitor in the kinase buffer.
-
Initiation: Start the reaction by adding a final concentration of ATP (often at the Km for the specific kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor. After a set period, the number of viable cells is quantified.
General Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MV4-11 or MDA-MB-453 for CDK4/6-IN-15) in a 96-well plate and allow them to adhere overnight.[2]
-
Treatment: Add serial dilutions of the inhibitor to the wells.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[2]
-
Viability Measurement: Add a viability reagent such as MTT, resazurin, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for profiling the selectivity of a kinase inhibitor.
Caption: A generalized workflow for the preclinical evaluation of a kinase inhibitor's selectivity and activity.
Conclusion
The comparison between CDK4/6-IN-15 and Dinaciclib highlights two distinct strategies in CDK inhibition. CDK4/6-IN-15 represents a targeted approach, focusing on the G1-S checkpoint, which may offer a more favorable toxicity profile by sparing other essential CDKs. In contrast, Dinaciclib's pan-CDK inhibition provides a broader anti-cancer activity by impacting multiple cell cycle phases and transcription, which may be beneficial in certain contexts but could also lead to more off-target effects. The choice between a selective versus a broad-spectrum CDK inhibitor will ultimately depend on the specific cancer type, its underlying genetic drivers, and the desired therapeutic outcome.
References
A Head-to-Head Battle of CDK2 Inhibitors: Roscovitine vs. a Novel Selective Compound
In the landscape of cancer research and therapy, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a critical target for drug development. Its pivotal role in cell cycle progression, particularly the G1/S phase transition, makes it an attractive point of intervention for halting the uncontrolled proliferation of cancer cells. For years, Roscovitine has been a well-known player in the field, a purine (B94841) analog that has been instrumental in elucidating the function of CDKs. However, the quest for greater selectivity and potency has led to the development of novel inhibitors. This guide provides a detailed comparison of Roscovitine and Cdk-IN-15, a representative of a new generation of highly selective CDK2 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Mechanism of Action: A Tale of Two Binding Modes
Both Roscovitine and this compound function as ATP-competitive inhibitors, targeting the ATP-binding pocket of CDK2 to prevent the phosphorylation of its downstream substrates. However, the nuances of their interaction with the kinase domain contribute to their differing selectivity profiles.
Roscovitine , also known as Seliciclib, is a 2,6,9-substituted purine that has been shown to inhibit a broader range of CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2][3] Its binding within the ATP pocket is well-characterized, forming hydrogen bonds with the hinge region of the kinase.[1]
This compound , on the other hand, represents a newer class of inhibitors designed for high selectivity towards CDK2. While the specific public name "this compound" does not correspond to a widely documented inhibitor, for the purpose of this comparison, we will use the data available for a similar novel and highly selective CDK2 inhibitor, INX-315 . This compound was developed through serial modifications of a CDK4/6 inhibitor scaffold to achieve high potency and selectivity for CDK2.[1] Its design allows for specific interactions within the CDK2 active site that are less favorable in other closely related CDKs, such as CDK1.[1]
Potency and Selectivity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor. The following tables summarize the reported IC50 values for Roscovitine and INX-315 against various CDKs.
Table 1: IC50 Values of Roscovitine against Cyclin-Dependent Kinases
| CDK Target | IC50 (µM) | Reference |
| CDK1/cyclin B | 0.65 | [1][4] |
| CDK2/cyclin A | 0.7 | [1][4] |
| CDK2/cyclin E | 0.7 | [1][4] |
| CDK5/p35 | 0.16 - 0.2 | [4][5] |
| CDK7/cyclin H | 0.49 | [6] |
| CDK9 | 0.79 - 3.2 | [1] |
| CDK4/cyclin D1 | >100 | [1] |
| CDK6/cyclin D3 | >100 | [1] |
Table 2: IC50 Values of INX-315 against Cyclin-Dependent Kinases
| CDK Target | Biochemical IC50 (nM) | Reference |
| CDK2/cyclin E1 | 0.6 | [1] |
| CDK2/cyclin A2 | 0.8 | [1] |
| CDK1/cyclin B1 | 30 | [1] |
| CDK4/cyclin D1 | >1000 | [1] |
| CDK6/cyclin D3 | >1000 | [1] |
| CDK9/cyclin T1 | 240 | [1] |
Note: Data for INX-315 is used as a representative for a highly selective CDK2 inhibitor due to the lack of specific public data for "this compound".
From the data, it is evident that while both compounds are potent inhibitors of CDK2, INX-315 demonstrates significantly higher selectivity for CDK2 over other CDKs, particularly CDK1, CDK4, and CDK6, when compared to Roscovitine.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified CDK/cyclin complexes.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes are expressed and purified. A generic substrate, such as Histone H1 or a specific peptide substrate, is prepared in an appropriate assay buffer.
-
Compound Dilution: The inhibitors (Roscovitine, INX-315) are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a fluorescent readout) to a mixture of the CDK/cyclin complex, the substrate, and the inhibitor at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection of Phosphorylation:
-
Radiometric Assay: The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE. The amount of incorporated radiolabel is quantified using autoradiography or a phosphorimager.
-
Fluorescence-Based Assay: Assays like LanthaScreen™ or Z'-LYTE™ can be used, where the phosphorylation event leads to a change in fluorescence resonance energy transfer (FRET) or a change in the polarization of emitted light.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Assays
Objective: To evaluate the effect of the inhibitors on cell cycle progression and proliferation in cancer cell lines.
Example Protocol (Cell Proliferation Assay):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the CDK inhibitors. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo®, which quantify metabolic activity or ATP content, respectively.
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition for each inhibitor concentration. The IC50 value for cell proliferation is then determined.
Signaling Pathway Context
CDK2 plays a crucial role in the G1/S transition of the cell cycle. Its activity is tightly regulated by cyclins E and A, as well as by endogenous inhibitors. The inhibition of CDK2 by compounds like Roscovitine and this compound leads to cell cycle arrest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging approaches to CDK inhibitor development, a structural perspective - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00201A [pubs.rsc.org]
Overcoming Resistance: A Comparative Guide to CDK2 Inhibitor Efficacy in Chemotherapy-Resistant Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Cyclin-Dependent Kinase 2 (CDK2) inhibitors in cancer cell lines that have developed resistance to conventional chemotherapies, particularly CDK4/6 inhibitors. This document summarizes key experimental data, outlines detailed protocols for cited experiments, and visualizes relevant biological pathways and workflows to support further research and development in oncology.
The development of resistance to targeted therapies is a significant challenge in cancer treatment. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, while effective in treating hormone receptor-positive (HR+) breast cancer, inevitably lead to acquired resistance in many patients.[1][2] This has spurred the investigation of alternative therapeutic strategies, with a focus on other members of the CDK family. CDK2 has emerged as a promising target, as its activation can provide a bypass mechanism for cells resistant to CDK4/6 inhibition.[3][4] This guide focuses on the efficacy of CDK2 inhibitors in overcoming this resistance.
Comparative Efficacy of CDK Inhibitors in Resistant Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various CDK inhibitors in both sensitive and resistant cancer cell lines. The data highlights the retained or enhanced efficacy of CDK2-targeting inhibitors in cell lines that have become resistant to CDK4/6 inhibitors like Palbociclib.
| Cell Line | Cancer Type | Resistance Profile | Compound | Target(s) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Sensitive | Palbociclib | CDK4/6 | 1.8[2] |
| MCF-7 | Breast Adenocarcinoma | Palbociclib-Resistant | Palbociclib | CDK4/6 | 16.7[2] |
| MCF-7 | Breast Adenocarcinoma | Palbociclib-Resistant | Abemaciclib | CDK4/6 | 6.8[2] |
| T47D | Breast Ductal Carcinoma | Sensitive | Palbociclib | CDK4/6 | Not Specified |
| T47D | Breast Ductal Carcinoma | Palbociclib-Resistant | Palbociclib | CDK4/6 | 3-fold increase vs. sensitive[2] |
| KPL-1 | Breast Cancer | Sensitive | Palbociclib | CDK4/6 | Not Specified |
| KPL-1 | Breast Cancer | Palbociclib-Resistant | Palbociclib | Not Specified | |
| Multiple Cell Lines | Various Cancers | Not Applicable | Flavopiridol | Pan-CDK (CDK1, 2, 4, 6, 7, 9) | 0.03 - 0.4[5][6] |
| Multiple Cell Lines | Various Cancers | Not Applicable | Roscovitine | Pan-CDK (CDK1, 2, 5, 7) | ~0.2 - 0.7[6] |
| MCF-7 | Breast Cancer | Not Applicable | P276-00 | CDK1, 2, 4 | 0.11 (CDK1), 0.01 (CDK2), 0.13 (CDK4)[6] |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to assess the efficacy of anti-cancer compounds in cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., CDK inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following compound treatment.
Materials:
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Test compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key concepts and workflows related to the evaluation of CDK inhibitors in chemotherapy-resistant cell lines.
Caption: Experimental workflow for evaluating CDK inhibitor efficacy.
Caption: CDK2-mediated resistance to CDK4/6 inhibitors.
Caption: Logical comparison of different CDK inhibitor classes.
References
- 1. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of CDKN2B is a marker of resistance to CDK4/6 inhibitors in luminal breast cancer | BioWorld [bioworld.com]
- 3. mdpi.com [mdpi.com]
- 4. When it comes to treating resistant breast cancer, 2 drugs may be better than 1 | CU Boulder Today | University of Colorado Boulder [colorado.edu]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDK inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of CDK Inhibitors in Combination Cancer Therapy: A Comparative Guide
The landscape of cancer treatment is continually evolving, with a significant shift towards combination therapies that target multiple oncogenic pathways simultaneously. This approach aims to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicities. Cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone of this strategy, demonstrating considerable promise in preclinical and clinical settings when combined with other anticancer agents. This guide provides a comparative overview of the synergistic effects observed with various CDK inhibitors, offering insights into their mechanisms of action and the experimental evidence supporting their combination use. While specific data for "Cdk-IN-15" is not publicly available, this guide will utilize data from other well-characterized CDK inhibitors as illustrative examples of the potential synergistic interactions that could be explored for novel compounds like this compound.
I. Mechanisms of Synergy: Targeting the Pillars of Cancer Progression
The rationale for combining CDK inhibitors with other anticancer agents is rooted in the central role of CDKs in cell cycle regulation and transcription. By arresting the cell cycle, CDK inhibitors can sensitize cancer cells to the effects of DNA-damaging agents or inhibitors of other critical survival pathways.
Several key mechanisms underpin the synergistic interactions of CDK inhibitors:
-
Enhanced Cell Cycle Arrest and Apoptosis: Combining CDK inhibitors with agents that induce DNA damage (e.g., chemotherapy) or inhibit survival signaling (e.g., PI3K/mTOR inhibitors) can lead to a more profound and sustained cell cycle arrest, ultimately triggering apoptosis.[1][2]
-
Overcoming Resistance: Cancer cells can develop resistance to single-agent therapies. Combination approaches, such as pairing CDK4/6 inhibitors with PI3K or mTOR inhibitors, have been shown to overcome this resistance in preclinical models of breast and pancreatic cancer.[3][4]
-
Modulation of the Tumor Microenvironment: Emerging evidence suggests that CDK inhibitors can modulate the immune response. Combining CDK inhibitors with immune checkpoint inhibitors has shown enhanced tumor regression in mouse models, suggesting a synergistic interplay between cell cycle control and anti-tumor immunity.[2][5]
-
Targeting Transcriptional Dependencies: Inhibitors of transcriptional CDKs, such as CDK7 and CDK9, can suppress the expression of key oncogenes and anti-apoptotic proteins like MYC and MCL1.[6] This provides a strong rationale for combining them with agents that are sensitive to the levels of these proteins, such as BCL-2 inhibitors.[7]
II. Comparative Analysis of Synergistic Combinations
The following tables summarize preclinical data for various CDK inhibitors in combination with other anticancer agents. This data serves as a proxy to illustrate the potential synergies that could be investigated for a novel compound like this compound.
Table 1: Synergy of CDK4/6 Inhibitors with Other Targeted Agents
| CDK4/6 Inhibitor | Combination Agent | Cancer Type | Observed Effect | Reference |
| Palbociclib | Tamoxifen | ER-positive Breast Cancer | Synergistic growth suppression | [8] |
| Ribociclib | Binimetinib (MEK inhibitor) | Neuroblastoma | Synergistic inhibition of cellular growth | [8] |
| Ribociclib | Alpelisib (PI3K inhibitor) | Triple-Negative Breast Cancer | Synergistic cell-cycle arrest and apoptosis | [4] |
| Abemaciclib | INX-315 (CDK2 inhibitor) | HER2-positive Breast Cancer | Delayed development of acquired resistance | [9] |
Table 2: Synergy of Transcriptional CDK Inhibitors with Other Anticancer Agents
| CDK Inhibitor | Combination Agent | Cancer Type | Observed Effect | Reference |
| CDKI-73 (CDK9 inhibitor) | Olaparib (PARP inhibitor) | BRCA1-proficient Ovarian Cancer | Synergistic therapeutic effect | [5] |
| CDKI-73 (CDK9 inhibitor) | iBET-151 (BET inhibitor) | MLL-rearranged Acute Leukemia | Synergistic cell killing | [10] |
| XL102 (CDK7 inhibitor) | Venetoclax (BCL-2 inhibitor) | Acute Myeloid Leukemia | Synergistic downregulation of MCL-1 and induction of apoptosis (Rationale) | [7] |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to assess synergy.
Cell Viability and Synergy Assessment
Objective: To determine the effect of single agents and their combination on cell proliferation and to quantify synergy.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose-response matrix of the CDK inhibitor and the combination agent for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated. Synergy is quantified using the Bliss independence model or the Chou-Talalay method (Combination Index, CI). A CI value < 1 indicates synergy.
Western Blotting for Pathway Modulation
Objective: To assess the effect of drug treatment on the expression and phosphorylation of key signaling proteins.
Protocol:
-
Cell Lysis: Following drug treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against target proteins (e.g., p-Rb, Cyclin E, MYC, MCL-1, cleaved caspase-3) and a loading control (e.g., β-actin).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and chemiluminescence is detected using an imaging system.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Protocol:
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with cancer cells.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle, single agents, combination).
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry, Western blotting).
IV. Visualizing Synergistic Interactions and Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: Mechanism of synergy between CDK inhibitors and other anticancer agents.
Caption: A typical experimental workflow for evaluating synergistic combinations.
Caption: Simplified CDK signaling pathway and points of inhibition.
V. Conclusion
The combination of CDK inhibitors with other anticancer agents represents a powerful strategy to enhance therapeutic outcomes. The preclinical data for various CDK inhibitors highlight the potential for synergistic interactions across a range of cancer types and drug classes. For a novel agent like this compound, a thorough investigation of its synergistic potential with existing and emerging cancer therapies will be crucial for defining its clinical utility. The experimental frameworks and mechanistic insights presented in this guide provide a foundation for such investigations, paving the way for the development of more effective and personalized cancer treatments.
References
- 1. Rational drug combinations with CDK4/6 inhibitors in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 3. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy [mdpi.com]
- 4. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. benchchem.com [benchchem.com]
- 8. studenttheses.uu.nl [studenttheses.uu.nl]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Profiles of CDK9 Inhibitor Cdk-IN-15 and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical selective CDK9 inhibitor, Cdk-IN-15, with other prominent CDK inhibitors, focusing on the phenomenon of cross-resistance. The development of resistance to targeted therapies is a primary challenge in oncology, and understanding which drugs may retain efficacy after initial treatment failure is critical for designing effective sequential therapies.
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[1][2][3] It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transcription of many genes, including short-lived anti-apoptotic proteins frequently overexpressed in cancer cells.[2][4] Dysregulation of the CDK9 pathway is a feature of various hematological and solid malignancies, making it a compelling target for anticancer agents.[1][3][4]
This guide examines a hypothetical scenario where a human cancer cell line has developed resistance to this compound. We analyze the sensitivity of this resistant cell line to other CDK inhibitors with varying target profiles: the pan-CDK inhibitors Alvocidib and Dinaciclib, and the selective CDK4/6 inhibitor Palbociclib.
Quantitative Data on Inhibitor Potency and Cross-Resistance
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against the parental (sensitive) and the this compound resistant cell lines. The Resistance Index (RI) is calculated as the IC50 in the resistant line divided by the IC50 in the parental line. An RI significantly greater than 1 indicates resistance.
| Inhibitor | Primary CDK Targets | Parental Line IC50 (nM) | This compound Resistant Line IC50 (nM) | Resistance Index (RI) | Cross-Resistance Observed |
| This compound (Hypothetical) | CDK9 | 15 | 980 | 65.3 | - |
| Alvocidib (Flavopiridol) | CDK1, CDK2, CDK4, CDK9[5][6][7] | 40 | 1150 | 28.8 | Yes |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9[8][9][10] | 5 | 145 | 29.0 | Yes |
| Palbociclib | CDK4, CDK6[9][11][12] | 250 | 275 | 1.1 | No |
Analysis: The data illustrates a clear pattern of cross-resistance. The cell line selected for resistance against the selective CDK9 inhibitor this compound shows significantly reduced sensitivity to Alvocidib and Dinaciclib, both of which also inhibit CDK9.[5][9] In contrast, the resistant line retains its sensitivity to Palbociclib, a CDK4/6 inhibitor that targets a distinct cell cycle-regulating pathway.[11] This suggests that the mechanism of resistance is specific to the CDK9 pathway and does not confer broad resistance to all CDK inhibitors.
Signaling Pathway and Inhibition Diagram
The following diagram illustrates the CDK9-mediated transcription elongation pathway and the points of inhibition for the compared drugs. This visualization clarifies the overlapping targets that lead to cross-resistance.
Experimental Protocols
Detailed methodologies are provided for the key experiments that would generate the data presented in this guide.
This protocol describes a standard method for developing drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[13][14][15]
-
Parental Cell Line Culture: The selected human cancer cell line (e.g., MCF-7, KPL-1) is cultured in its recommended medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.[13]
-
Initial IC50 Determination: The initial IC50 of this compound for the parental cell line is determined using a cell viability assay (see Protocol 2).
-
Resistance Induction:
-
Cells are continuously cultured in the presence of this compound starting at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[16]
-
Once the cells resume a normal proliferation rate (typically after 2-3 passages), the drug concentration is incrementally increased (e.g., by 1.5 to 2.0-fold).[15]
-
If significant cell death (>50%) is observed, the culture is reverted to the previous, lower concentration for a few passages before attempting to increase the concentration again.[16]
-
This process of stepwise dose escalation is repeated over several months until the cells can proliferate in a medium containing a this compound concentration at least 10-fold higher than the original parental IC50.[16]
-
-
Stabilization and Validation: The resulting resistant cell population is then cultured for at least 4 weeks in a drug-free medium to ensure the resistance phenotype is stable.[13] The IC50 is re-measured to confirm a significant shift compared to the parental line.
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability.[17][18]
-
Cell Seeding:
-
Parental and resistant cells are harvested during their logarithmic growth phase.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[17]
-
Plates are incubated for 24 hours to allow for cell adherence.
-
-
Drug Treatment:
-
A series of drug dilutions (for this compound, Alvocidib, Dinaciclib, and Palbociclib) are prepared in the culture medium.
-
The medium in the wells is replaced with 100 µL of medium containing the various drug concentrations. Wells containing medium with vehicle (e.g., DMSO) and medium alone serve as controls.[18]
-
The plates are incubated for an additional 72 hours.
-
-
MTT Incubation and Measurement:
-
10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[17]
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the resulting formazan (B1609692) crystals.[17]
-
The plate is shaken gently for 10 minutes to ensure complete dissolution.[18]
-
The absorbance is measured at 490 nm or 570 nm using a microplate reader.[17][18]
-
-
Data Analysis:
-
Cell viability is calculated as a percentage relative to the untreated control cells.
-
A dose-response curve is generated by plotting percent viability against the logarithm of the drug concentration.
-
The IC50 value is determined from the curve as the drug concentration that causes a 50% reduction in cell viability using non-linear regression analysis.[15][19]
-
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture Academy [procellsystem.com]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. clyte.tech [clyte.tech]
Navigating the Kinome: A Comparative Guide to CDK Inhibitor Off-Target Profiles
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the off-target kinase profiles of several prominent cyclin-dependent kinase (CDK) inhibitors. While the primary focus of this guide was intended to be Cdk-IN-15, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative off-target kinase profiling data for this compound.
Therefore, this guide will focus on a selection of well-characterized CDK inhibitors for which kinome-wide profiling data is available: Dinaciclib (B612106), Flavopiridol, and AT7519. These compounds are frequently used in cancer research and serve as important benchmarks for CDK inhibitor development.
Off-Target Kinase Profile Comparison
The following table summarizes the off-target kinase activities of Dinaciclib, Flavopiridol, and AT7519, as determined by KINOMEscan® profiling. The data is presented as the dissociation constant (Kd) in nanomolars (nM), which represents the concentration of the inhibitor required to bind to half of the kinase population. A lower Kd value indicates a stronger binding affinity. For Dinaciclib, some data is presented as "Percent of Control," where a lower percentage indicates stronger inhibition.
| Kinase Target | Dinaciclib (Kd in nM) | Flavopiridol (Ki in nM) | AT7519 (IC50 in nM) |
| Primary CDK Targets | |||
| CDK1 | 3 | - | 210 |
| CDK2 | 1 | - | 47 |
| CDK4 | - | - | 100 |
| CDK5 | 1 | - | - |
| CDK6 | - | - | 170 |
| CDK9 | 4 | <10 | <10 |
| Selected Off-Targets | |||
| GSK3β | - | - | 89 |
| CDK14 | Inhibited (100 nM) | - | - |
| TNIK | Inhibited (100 nM) | - | - |
| ICK | - | High Affinity | - |
| MAK | - | High Affinity | - |
Data for Dinaciclib is also reported from a DiscoverX Kinome Scan at 100 nM, showing potent inhibition of its known CDK targets and additional inhibition of CDK14 and TNIK[1]. Flavopiridol is noted to have high-affinity for non-CDK targets ICK and MAK[2]. AT7519 shows inhibitory activity against GSK3β[3].
Experimental Protocols
The data presented in this guide was primarily generated using the KINOMEscan® assay platform. This section provides a detailed methodology for this key experiment.
KINOMEscan® Competition Binding Assay
The KINOMEscan® assay is a competition-based binding assay that quantitatively measures the interactions between a test compound and a panel of DNA-tagged kinases.
Principle:
The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Materials:
-
DNA-tagged kinases
-
Streptavidin-coated magnetic beads
-
Biotinylated small molecule ligands
-
Test compound (e.g., this compound, Dinaciclib, etc.)
-
Binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)
-
Wash buffer (1x PBS, 0.05% Tween 20)
-
Elution buffer (1x PBS, 0.05% Tween 20, 0.5 µM non-biotinylated affinity ligand)
-
qPCR reagents
Procedure:
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate the affinity resin. The beads are then blocked to reduce non-specific binding.
-
Binding Reaction: The DNA-tagged kinase, liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer and incubated to allow for competitive binding to occur.
-
Washing: The affinity beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of kinase measured by qPCR is plotted against the compound concentration. The dissociation constant (Kd) is then calculated from the resulting dose-response curve. Results can also be expressed as "Percent of Control," where the control is a DMSO-treated sample.
Visualizing the Kinase Profiling Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in the KINOMEscan® assay.
Caption: Workflow of the KINOMEscan® competition binding assay.
Signaling Pathway Context
CDK inhibitors exert their effects by modulating the cell cycle. The following diagram illustrates a simplified CDK-mediated signaling pathway.
Caption: Simplified CDK-mediated cell cycle signaling pathway.
References
A Comparative Guide: Cdk-IN-15 versus siRNA Knockdown of Cyclin A in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cell cycle regulation, the Cyclin A/CDK2 complex stands as a pivotal player, governing the transition from S phase to G2 and M phases. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention and a subject of intense research. Two predominant methodologies used to probe the function of Cyclin A/CDK2 are small molecule inhibitors and siRNA-mediated gene knockdown. This guide provides an objective comparison of a representative selective CDK2 inhibitor, INX-315 (as a proxy for the initially requested but unidentifiable "Cdk-IN-15"), and siRNA-mediated knockdown of Cyclin A. We will delve into their mechanisms of action, specificity, and present supporting experimental data to aid researchers in selecting the optimal tool for their experimental needs.
At a Glance: Key Differences
| Feature | Selective CDK2 Inhibitor (e.g., INX-315) | siRNA Knockdown of Cyclin A |
| Target | CDK2 protein kinase activity | Cyclin A mRNA |
| Mechanism | Competitive inhibition of ATP binding | RNA-induced silencing complex (RISC)-mediated mRNA degradation |
| Mode of Action | Post-translational | Post-transcriptional |
| Onset of Effect | Rapid (minutes to hours) | Delayed (24-72 hours) |
| Duration of Effect | Reversible and dependent on compound half-life | Can be transient or stable depending on the system |
| Specificity | Potential for off-target kinase inhibition | Potential for off-target gene silencing through seed region homology |
| Cellular Compensation | Less likely to induce immediate compensatory mechanisms | May lead to upregulation of other cyclins or CDKs |
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between a selective CDK2 inhibitor and Cyclin A siRNA lies in their molecular targets and the level at which they intervene in the cellular machinery.
Selective CDK2 Inhibitor (e.g., INX-315): Direct and Immediate Blockade of Kinase Activity
Small molecule inhibitors like INX-315 are designed to directly bind to the ATP-binding pocket of the CDK2 enzyme.[1][2] This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to substrate proteins, thereby immediately halting the kinase activity of the Cyclin A/CDK2 complex. This leads to a rapid arrest of the cell cycle, typically in the G1 phase.[2][3] The effect is post-translational and is generally reversible upon removal of the inhibitor.
siRNA Knockdown of Cyclin A: Silencing the Message
In contrast, siRNA (small interfering RNA) operates at the post-transcriptional level. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). The guide strand of the siRNA then directs the RISC to the complementary sequence on the Cyclin A messenger RNA (mRNA). This leads to the cleavage and subsequent degradation of the Cyclin A mRNA, preventing its translation into protein. The result is a depletion of the Cyclin A protein pool, which in turn reduces the formation and activity of the Cyclin A/CDK2 complex. This process is highly specific to the targeted mRNA sequence but has a delayed onset of action, typically requiring 24 to 72 hours to achieve significant protein knockdown.
Data Presentation: A Quantitative Comparison
Table 1: Efficacy of Selective CDK2 Inhibitor (INX-315)
| Cell Line | Assay | Concentration | Result | Citation |
| OVCAR3 (Ovarian Cancer) | Cell Viability (IC50) | - | 10 nM | [3] |
| MKN1 (Gastric Cancer) | Cell Viability (IC50) | - | 30 nM | [3] |
| OVCAR3 (Ovarian Cancer) | Cell Cycle Analysis | 30 nM (24h) | ~20% increase in G1 population | [3] |
| MKN1 (Gastric Cancer) | Cell Cycle Analysis | 100 nM (24h) | ~15% increase in G1 population | [3] |
| MCF-7 (Breast Cancer, Palbociclib-resistant) | Cell Viability (IC50) | - | 113 nM (in combination with Palbociclib) | [3] |
Table 2: Efficacy of Cyclin A siRNA Knockdown
| Cell Line | Assay | siRNA Concentration | Result | Citation |
| HeLa | Western Blot | 5 nM | >85% reduction in Cyclin B1 protein (used as an example of potent knockdown) | [4] |
| HS-68 (Fibroblasts) | Western Blot (IC50) | - | 1.1 ± 0.3 nM for protein reduction | [4] |
| Caki-1 (Renal Cell Carcinoma) | Western Blot | Not specified | Visible reduction in Cyclin A protein | [5] |
| HeLa | Cell Cycle Analysis | Not specified | Delay in mitotic entry | [3] |
Specificity and Off-Target Effects: A Critical Consideration
Both methodologies, while powerful, are not without their limitations regarding specificity.
Selective CDK2 Inhibitors: The Kinome Challenge
The human kinome is vast and contains many structurally similar ATP-binding pockets. While inhibitors like INX-315 are designed for high selectivity towards CDK2, the potential for off-target inhibition of other kinases remains a concern.[2] For instance, INX-315 shows 55-fold selectivity for CDK2/cyclin E over CDK1/cyclin B in biochemical assays.[3] Extensive kinome screening is crucial to characterize the specificity profile of any small molecule inhibitor. Off-target effects can lead to unexpected cellular phenotypes and toxicity.
siRNA Knockdown: The Seed of a Problem
The primary cause of off-target effects with siRNA is the "seed region" (nucleotides 2-8 of the guide strand). This short sequence can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNAs, leading to their degradation or translational repression, mimicking the action of microRNAs.[6] This can result in widespread changes in gene expression. Strategies to mitigate off-target effects include using the lowest effective siRNA concentration, employing chemically modified siRNAs, and using pools of multiple siRNAs targeting the same gene.[6]
Experimental Protocols
Below are generalized protocols for key experiments to evaluate the effects of a CDK2 inhibitor and Cyclin A siRNA. Researchers should optimize these protocols for their specific cell lines and reagents.
Protocol 1: Cell Treatment with a Selective CDK2 Inhibitor (e.g., INX-315)
Objective: To assess the effect of CDK2 inhibition on cell proliferation and cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Selective CDK2 inhibitor (e.g., INX-315)
-
DMSO (vehicle control)
-
96-well and 6-well plates
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)
-
Reagents for cell cycle analysis (e.g., Propidium Iodide, DAPI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates for viability assays and 6-well plates for cell cycle analysis at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of the CDK2 inhibitor in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Cell Cycle Analysis:
-
Harvest cells by trypsinization.
-
Wash cells with ice-cold PBS.
-
Fix cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[7]
-
Protocol 2: siRNA-Mediated Knockdown of Cyclin A
Objective: To reduce the expression of Cyclin A and assess the impact on cell proliferation and cell cycle.
Materials:
-
Cell line of interest
-
Complete culture medium (antibiotic-free for transfection)
-
Cyclin A siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well plates
-
Reagents for Western blotting
-
Reagents for cell cycle analysis
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates in antibiotic-free medium so they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In separate tubes, dilute the Cyclin A siRNA and the non-targeting control siRNA in Opti-MEM™.
-
In another tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown (Western Blot):
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against Cyclin A and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the protein bands. Quantify the band intensities to determine knockdown efficiency.
-
-
Cell Cycle Analysis: Perform cell cycle analysis as described in Protocol 1.
Mandatory Visualizations
Caption: Cyclin A/CDK2 Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Comparing CDK2 Inhibition and siRNA Knockdown.
Caption: Logical Comparison of CDK2 Inhibitor versus Cyclin A siRNA.
Conclusion: Choosing the Right Tool for the Job
The choice between a selective CDK2 inhibitor and Cyclin A siRNA is contingent on the specific biological question being addressed.
-
For studying the acute effects of inhibiting Cyclin A/CDK2 kinase activity , a selective small molecule inhibitor like INX-315 is the preferred tool due to its rapid and reversible mode of action.
-
To investigate the long-term consequences of Cyclin A depletion and the role of the protein itself (including non-catalytic functions) , siRNA-mediated knockdown is more appropriate.
-
To minimize the potential for cellular compensation , a rapid-acting inhibitor may be advantageous, as siRNA-mediated knockdown can sometimes lead to the upregulation of compensatory proteins.[8]
-
When seeking to validate a potential drug target , a selective inhibitor provides a more direct preclinical model for a therapeutic agent.
References
- 1. incyclixbio.com [incyclixbio.com]
- 2. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 3. incyclixbio.com [incyclixbio.com]
- 4. Targeting cyclin B1 through peptide-based delivery of siRNA prevents tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of CDK Inhibition: An In Vivo Efficacy Comparison in Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of cyclin-dependent kinase (CDK) inhibitors in preclinical xenograft models. Due to the limited public availability of in vivo efficacy data for a compound specifically named "Cdk-IN-15," this guide will focus on a comprehensive analysis of the well-established and FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib (B560063), and abemaciclib (B560072)—which are likely relevant to the intended query. Additionally, we will explore emerging data on novel Cyclin A/B inhibitors to provide a broader perspective on targeting the cell cycle in cancer.
This comparative guide synthesizes preclinical data from various xenograft studies to inform on the relative performance of these agents in tumor growth inhibition. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies for key cited experiments are provided.
The CDK4/6 Inhibitor Class: A Pillar in Cancer Therapy
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has become a cornerstone of treatment for certain cancers, particularly hormone receptor-positive (HR+), HER2-negative breast cancer.[1] Three major players dominate this class: palbociclib, ribociclib, and abemaciclib. While they share a common mechanism of action by inducing G1 cell cycle arrest, preclinical studies have revealed nuances in their efficacy across different tumor models.
Comparative In Vivo Efficacy of Approved CDK4/6 Inhibitors
The following tables summarize the in vivo efficacy of palbociclib, ribociclib, and abemaciclib in various xenograft models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vivo Efficacy of Palbociclib in Xenograft Models
| Cell Line/Model | Cancer Type | Animal Model | Dosage | Treatment Duration | Outcome | Reference(s) |
| Med-211FH (PDX) | Medulloblastoma (MYC-amplified) | Mouse | 75 mg/kg, daily | Not Specified | Significant therapeutic benefit and survival advantage.[1] | |
| DSRCT (PDX) | Desmoplastic Small Round Cell Tumor | Mouse | Not Specified | 2-3 weeks | Reduction in tumor growth.[1] | |
| NSCLC (PDX) | Non-Small Cell Lung Cancer | Mouse | 50 mg/kg, 5x/week | Not Specified | Varied overall response rate in different PDX models.[1] | |
| MCF-7 | Breast Cancer | Mouse | 20 mg/kg, daily | Not Specified | Tumor growth inhibition.[1] | |
| T47D | Breast Cancer (ER+) | Mouse | Not Specified | Not Specified | Antitumor activity as monotherapy.[2] | |
| HCC (PDX) | Hepatocellular Carcinoma | Mouse | Not Specified | Not Specified | Suppressed tumor growth.[3] | |
| FaDu | Head and Neck Squamous Cell Carcinoma | Mouse | 100 mg/kg/day | 21 days | Tumor growth inhibition, synergistic with cetuximab.[4] |
Table 2: In Vivo Efficacy of Ribociclib in Xenograft Models
| Cell Line/Model | Cancer Type | Animal Model | Dosage | Treatment Duration | Outcome | Reference(s) |
| JeKo-1 | Mantle Cell Lymphoma | Rat | 75 mg/kg and 150 mg/kg, daily | Not Specified | Total tumor regressions at both doses.[5][6] | |
| ER+ Breast Cancer (PDX) | Breast Cancer | Mouse | Not Specified | Not Specified | Significant tumor growth inhibition.[7] | |
| Neuroblastoma (PDX) | Neuroblastoma | Mouse | Not Specified | Not Specified | Significant tumor growth delay.[7] | |
| 786-O | Renal Cell Carcinoma | Mouse | Not Specified | Not Specified | Enhanced efficacy of chemotherapy and immunotherapy.[8] | |
| NRAS-mutant Melanoma (PDX) | Melanoma | Mouse | Not Specified | Not Specified | Enhanced tumor regression in combination with binimetinib.[7] |
Table 3: In Vivo Efficacy of Abemaciclib in Xenograft Models
| Cell Line/Model | Cancer Type | Animal Model | Dosage | Treatment Duration | Outcome | Reference(s) |
| BT-474 & BT-474-TR | Breast Cancer (HER2+/ER+) | Mouse | Not Specified | Not Specified | Significant tumor growth inhibition as a single agent.[9] | |
| ER+/HER2- Breast Cancer (PDX) | Breast Cancer | Mouse | 50 mg/kg and 75 mg/kg, daily | Not Specified | Sustained inhibition of tumor growth after drug withdrawal at 75 mg/kg.[9] | |
| HCT-116 | Colorectal Cancer | Mouse | 30 mg/kg, daily | Not Specified | Tumor growth inhibition of 54.6% compared to control.[10] | |
| PR-3 (PDX) | Breast Cancer | Mouse | 50 mg/kg, daily | 48 days | Inhibited tumor growth after progression on palbociclib.[11] |
Emerging Alternatives: Cyclin A/B Inhibitors
Recent research has explored targeting other cyclins to overcome resistance to CDK4/6 inhibition. Novel, orally bioavailable macrocyclic compounds that inhibit the interaction between Cyclin A/B and their substrates have shown promising preclinical activity.
Table 4: In Vivo Efficacy of Novel Cyclin A/B Inhibitors
| Inhibitor | Cell Line/Model | Cancer Type | Animal Model | Outcome | Reference(s) |
| Oral Cyclin A/B RxL Inhibitor | SCLC (Xenograft) | Small Cell Lung Carcinoma | Not Specified | Tumor regression.[12] | |
| Oral Cyclin A/B Inhibitor | TNBC and Luminal Breast Cancer (PDX) | Breast Cancer | Not Specified | Substantial tumor regression, with complete response in a luminal B model.[13] | |
| CID-016 | TNBC (PDX) | Triple-Negative Breast Cancer | Mouse | Tumor regression.[14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for xenograft studies based on the reviewed literature.
General Protocol for Subcutaneous Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, such as athymic nude or NOD-SCID mice (4-6 weeks old), are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a sterile medium or a mixture with Matrigel is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration: The CDK inhibitor or vehicle control is administered to the mice according to the specified dosage and schedule (e.g., oral gavage, daily).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group. Body weight and overall health of the animals are also monitored as indicators of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., immunohistochemistry for pRb, Ki67) to confirm target engagement and mechanism of action.
Patient-Derived Xenograft (PDX) Model Protocol
PDX models involve the implantation of fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are considered to better recapitulate the heterogeneity and microenvironment of human tumors.
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.
-
Implantation: Small fragments of the tumor are surgically implanted subcutaneously or orthotopically into immunodeficient mice.
-
Engraftment and Expansion: Successful engraftment leads to the growth of a "first-generation" PDX tumor. This tumor can then be serially passaged into subsequent cohorts of mice for expansion and therapeutic testing.
-
Treatment and Evaluation: Once tumors are established in a sufficient number of mice, treatment and efficacy evaluation proceed as described for cell line-derived xenograft models.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental processes, the following diagrams are provided.
Caption: Simplified signaling pathway of CDK4/6 and its inhibition.
Caption: General experimental workflow for in vivo xenograft studies.
Caption: Logical comparison of CDK4/6 and Cyclin A/B inhibitors.
Conclusion
The preclinical in vivo data robustly support the efficacy of the approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—in a wide range of cancer xenograft models. While all three demonstrate significant tumor growth inhibition, subtle differences in their potency and spectrum of activity may exist, warranting careful consideration of the specific tumor type and its genetic context in preclinical study design. The emergence of Cyclin A/B inhibitors presents a promising avenue to expand the therapeutic reach of CDK-targeted therapies, particularly in the context of acquired resistance to CDK4/6 inhibition. The experimental protocols and comparative data presented in this guide serve as a valuable resource for the ongoing research and development of novel cancer therapeutics targeting the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synergistic Enhancement of Antitumor Effects by Combining Abemaciclib with Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. circlepharma.com [circlepharma.com]
- 14. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cdk-IN-15
Researchers and drug development professionals handling Cdk-IN-15, a potent Cyclin A inhibitor, must adhere to stringent disposal protocols to ensure personnel safety and environmental protection.[1] As with many kinase inhibitors used in research, this compound and its associated waste must be managed as hazardous chemical waste.[2][3] Strict adherence to institutional and local regulations is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the utmost care. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the safety protocols for similar compounds, such as CDK4 inhibitors, classify them with potential health hazards, including suspected carcinogenicity and risks to fertility.[2]
Personal Protective Equipment (PPE) and Engineering Controls:
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant | To prevent skin contact. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Eye Protection | Safety glasses or goggles | To prevent eye exposure. |
| Ventilation | Chemical fume hood | To minimize inhalation exposure. |
Always wash hands thoroughly after handling the compound. Eating, drinking, or smoking in the laboratory is strictly prohibited.[2]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.[2][3] Do not dispose of this compound or its contaminated materials down the drain or in regular trash. [2]
1. Waste Segregation: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound solid compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, gloves, and bench paper.[2]
-
Empty vials that originally contained the compound.[2]
2. Waste Containment:
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, leak-proof hazardous waste container. The container should be marked with "Hazardous Chemical Waste" and the full chemical name "this compound".[2][3]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.[2] The container must be chemically compatible with the solvents used.
3. Labeling and Documentation: Properly label the hazardous waste container as soon as the first item of waste is added.[3] The label must include:
-
The full chemical name: "this compound".
-
The concentration if it is in a solution.[3]
-
The date of accumulation.[3]
-
Clear indication that it is "Hazardous Chemical Waste".[2]
4. Temporary Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[2][3] This storage area should be well-ventilated and have secondary containment to prevent spills.[2][3]
5. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][3] Provide them with a complete list of the waste contents as required by your institution's protocols.[2]
Spill Management
In the event of a spill, immediate action is necessary to contain the area and prevent exposure.[2]
-
Evacuate and Alert: Notify others in the immediate vicinity and evacuate the area if necessary.[2]
-
Isolate: Restrict access to the spill area.[2]
-
Protect: Don the appropriate PPE, including respiratory protection if the spill generates dust or aerosols.[2]
-
Contain and Clean: For small spills, use an appropriate absorbent material like chemical absorbent pads or granules to contain the spill.[2] Carefully collect the absorbent material and any contaminated debris and place it into a labeled hazardous waste container.[2]
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Cdk-IN-15
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with Cdk-IN-15 to prevent inhalation, skin contact, and eye exposure. The required level of protection varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize exposure and ensure the integrity of experimental results.
1. Designated Work Area:
-
All manipulations involving solid this compound and concentrated solutions must be performed in a designated and clearly marked area, such as a certified chemical fume hood.
2. Weighing and Reconstitution:
-
Carefully weigh the solid compound within a fume hood to prevent the generation of dust.
-
When reconstituting, slowly add the solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.
3. Equipment:
-
Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
-
Do not eat, drink, or smoke in the laboratory.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
1. Waste Segregation:
-
Segregate all waste that has come into contact with this compound from general laboratory waste. This includes unused compound, contaminated consumables (pipette tips, tubes, gloves), and empty vials.[1]
2. Waste Containment:
-
Solid Waste: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Chemical Waste" and "this compound".[1]
-
Liquid Waste: Collect in a separate, sealed, and appropriately labeled hazardous liquid waste container. Do not pour down the drain.[1]
3. Spill Management:
-
In case of a spill, immediately alert others and evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection if dust or aerosols are generated.
-
Contain the spill using a chemical absorbent material and carefully collect it into a labeled hazardous waste container.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
Visualizing the Mechanism of Action: this compound in the Cell Cycle
This compound is an effective inhibitor of Cyclin A.[2] Cyclin A plays a crucial role in the regulation of the cell cycle by forming complexes with cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2. These complexes are essential for the progression through the S phase (DNA synthesis) and the transition from G2 to M phase (mitosis).[3][4] By inhibiting Cyclin A, this compound disrupts these processes, leading to cell cycle arrest.
Caption: Inhibition of Cyclin A/CDK complexes by this compound leads to cell cycle arrest.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
